The Chemical Ecology and Biosynthetic Logic of N-Acyl-L-Tyrosine Derivatives
Executive Summary For decades, the study of lipid signaling was dominated by canonical endocannabinoids like anandamide[1]. However, advanced functional metagenomics and targeted lipidomics have unveiled a vast, parallel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, the study of lipid signaling was dominated by canonical endocannabinoids like anandamide[1]. However, advanced functional metagenomics and targeted lipidomics have unveiled a vast, parallel signaling universe: the N-acyl amino acids (NAAAs)[2]. Among these, N-acyl-L-tyrosine derivatives represent a highly sophisticated class of amphiphilic metabolites. Originally discovered via the heterologous expression of environmental DNA (eDNA) from uncultured soil microbes[3],[4], these compounds are now recognized as critical inter-kingdom signaling molecules, found everywhere from marine Planctomycetota to the mammalian central nervous system[1],[5].
This whitepaper dissects the natural occurrence, biosynthetic architecture, and analytical methodologies required to isolate and characterize N-acyl-L-tyrosine derivatives, providing a self-validating framework for novel drug discovery.
Natural Occurrence: From Soil Metagenomes to the Endocannabinoidome
The natural distribution of N-acyl-L-tyrosines bridges environmental microbiology and mammalian physiology, suggesting an evolutionary convergence in lipid-based signaling[6],[7].
Marine and Soil Microbiomes: The vast majority of soil bacteria remain uncultured. By extracting high-molecular-weight eDNA and expressing it in Escherichia coli, researchers discovered that N-acyl amino acid synthase (NAS) genes are ubiquitous in nature[4]. These eDNA clones produce long-chain N-acyltyrosines with potent antibacterial properties against Gram-positive organisms like Bacillus subtilis[3]. In marine environments, specific bacterial taxa produce highly decorated derivatives. For instance, the marine planctomycete Stieleria neptunia produces stieleriacines , while Thalassotalea species produce thalassotalic acids [5],[8].
Mammalian Systems (The Endocannabinoidome): In humans and rodents, N-acyl tyrosines act as endogenous signaling molecules. N-linoleoyl tyrosine, for example, is a naturally occurring lipid in the brain that provides neuroprotection against transient cerebral ischemia by acting as a Cannabinoid Receptor Type 2 (CB2) agonist[2]. The structural mimicry between bacterial N-acyl amides and mammalian GPCR ligands suggests that commensal bacteria may use these molecules to directly modulate host immunity and metabolism[7].
Quantitative Profiling of Key N-Acyl-L-Tyrosine Derivatives
To facilitate comparative analysis, the structural and quantitative parameters of known N-acyl-L-tyrosine families are summarized below.
The biosynthesis of N-acyl-L-tyrosines is primarily driven by N-Acyl Amino Acid Synthases (NASs) , which belong to the GNAT (GCN5-related N-acetyltransferase) family[6].
Mechanistic Causality: Why do bacteria utilize Acyl-Carrier Protein (ACP) thioesters rather than free fatty acids? ACP-activation provides the necessary thermodynamic driving force (via the high-energy thioester bond) for amide bond formation without requiring additional ATP hydrolysis during the ligation step[8]. The NAS enzyme coordinates the nucleophilic attack of the primary amine of L-tyrosine (or an O-methylated derivative) onto the carbonyl carbon of the Acyl-ACP[8],[4].
In complex derivatives like stieleriacines, the core N-acyl-L-tyrosine undergoes secondary modifications by tailoring enzymes, such as adenylyltransferase/cyclases or nitroreductases, which introduce the signature 2,3-dehydrotyrosine double bond[5].
Figure 1: Enzymatic biosynthesis of N-acyl-L-tyrosine derivatives and tailoring modifications.
Advanced Experimental Workflow: eDNA to Structural Elucidation
The discovery of novel N-acyl tyrosines requires a robust, self-validating pipeline. As an application scientist, I mandate the following protocol to ensure that identified lipids are genuine natural products and not extraction artifacts.
Phase 1: High-Molecular-Weight (HMW) eDNA Extraction & Cosmid Library Construction
Lysis and Extraction: Gently lyse environmental soil/marine samples using SDS and proteinase K. Avoid aggressive bead-beating.
Causality: Biosynthetic Gene Clusters (BGCs) for tailored N-acyl tyrosines often exceed 20 kb. Shearing DNA below this threshold will uncouple the NAS gene from its native promoter and tailoring enzymes, resulting in silent clones[3].
Cosmid Packaging: Ligate size-selected eDNA (30–40 kb) into a cosmid vector (e.g., pWEB) and package into lambda phage for E. coli infection.
Cultivation: Array E. coli clones in 384-well plates.
Causality:E. coli natively lacks long-chain N-acyl-L-tyrosine BGCs. It provides an ideal, "clean" lipid background, ensuring that any detected N-acyl tyrosine is strictly the result of heterologous eDNA expression[4].
Antibacterial Overlay: Pin clones onto large agar plates, grow for 3 days, and overlay with soft agar containing B. subtilis. Select clones exhibiting zones of clearance for lipid extraction[3].
Lipid Extraction: Extract active clones using a modified Bligh-Dyer method (Chloroform:Methanol:Water).
MRM Method Setup: Configure the triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM). Target the transition from the parent lipid mass (e.g., m/z 418 for N-palmitoyl-tyrosine) to the diagnostic tyrosine immonium product ion at m/z 136.07 .
Causality: Biological matrices contain thousands of isobaric lipids. The m/z 136.07 fragment is highly specific to the tyrosine moiety, allowing you to filter out background phospholipids instantly.
System Validation Checkpoint: Inject a blank solvent and an empty-vector E. coli extract prior to the sample batch. Furthermore, spike a synthetic N-acetyl-L-tyrosine[9] or N-palmitoyl-L-tyrosine standard into a parallel control.
Integrity Rule: The absence of the m/z 136.07 product ion in the empty-vector run validates that the detected N-acyl-L-tyrosine is a genuine product of the cloned BGC, completely ruling out system carryover or native host production.
Figure 2: Self-validating eDNA workflow for the discovery of novel N-acyl amino acids.
Conclusion
N-acyl-L-tyrosine derivatives represent a masterclass in biochemical efficiency. By linking primary metabolic pools (fatty acids and amino acids), bacteria and mammals alike generate highly specific, potent signaling molecules[2],[4]. For drug development professionals, leveraging the eDNA workflows and targeted LC-MS/MS protocols outlined above offers a direct pipeline to discovering next-generation GPCR agonists and novel antibacterial scaffolds.
"discovery of N-acyl amino acid signaling molecules"
An In-Depth Technical Guide to the Discovery and Engineering of N-Acyl Amino Acid Signaling Molecules For decades, the search for safe mitochondrial uncouplers to treat metabolic disorders was hindered by the severe toxi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Discovery and Engineering of N-Acyl Amino Acid Signaling Molecules
For decades, the search for safe mitochondrial uncouplers to treat metabolic disorders was hindered by the severe toxicity and narrow therapeutic windows of synthetic compounds like 2,4-dinitrophenol (DNP). The landscape shifted dramatically with the discovery of N-acyl amino acids (NAAs) —a diverse class of endogenous bioactive lipids that function as natural, physiological uncouplers of mitochondrial respiration[1].
Unlike classical endocannabinoids, NAAs are regulated by a unique enzymatic node: Peptidase M20 domain-containing 1 (PM20D1) . Secreted primarily by UCP1+ brown and beige adipocytes, PM20D1 controls the systemic levels of NAAs, directly linking adipose tissue thermogenesis to systemic energy expenditure and glucose homeostasis[1]. As a Senior Application Scientist, I present this guide to deconstruct the mechanistic biology of NAAs, detail self-validating analytical workflows for their discovery, and explore the pharmacological engineering required to translate these molecules into viable therapeutics.
Mechanistic Biology: The PM20D1-NAA Axis
The biological complexity of NAAs stems from their pleiotropic signaling capabilities and their dynamic metabolic regulation.
Bidirectional Enzymatic Regulation: PM20D1 is a bidirectional amidase. It catalyzes both the condensation of free fatty acids (e.g., oleate) and free amino acids (e.g., phenylalanine) to form NAAs, and the reverse hydrolytic reaction[1]. The directionality is driven by local substrate mass action.
Mitochondrial Uncoupling: NAAs directly bind to mitochondria and induce proton leak independent of Uncoupling Protein 1 (UCP1). This dissipates the proton-motive force as heat, forcing the cell to increase lipid oxidation to maintain ATP levels[1].
Receptor-Mediated Signaling: Beyond metabolism, NAAs act as ligands for G-protein coupled receptors (e.g., GPR92, GPR18) and transient receptor potential (TRP) channels (e.g., TRPV1), modulating nociception and immune responses[2][3].
Fig 1. PM20D1-mediated biosynthesis and downstream signaling pathways of N-acyl amino acids.
Analytical Workflows: Self-Validating Lipidomics for NAA Discovery
A major bottleneck in NAA discovery is their low endogenous abundance and poor ionization efficiency in standard negative-mode electrospray ionization (ESI) mass spectrometry. To resolve this, we employ a chemical derivatization strategy coupled with targeted LC-MS/MS.
Protocol 1: DMED-Derivatized Targeted Lipidomics
Causality & Logic: By reacting the carboxylic acid moiety of the NAA with N,N-dimethylethylenediamine (DMED), we introduce a readily ionizable tertiary amine. This shifts detection to positive ESI mode, drastically lowering the limit of detection and enriching MS/MS fragmentation patterns for confident molecular networking[4].
Self-Validating Mechanism: The protocol mandates the inclusion of a deuterated unnatural internal standard (e.g., C17:0-d5-Gly). If the internal standard fails to derivatize or is lost during extraction, the entire run is flagged, preventing false-negative reporting.
Step-by-Step Methodology:
Sample Preparation & Spiking: Homogenize 50 mg of tissue (or 50 µL plasma) in 500 µL of ice-cold PBS. Immediately spike with 10 pmol of C17:0-d5-Gly (Internal Standard) to control for extraction efficiency.
Folch Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to achieve phase separation. Extract the lower organic (lipophilic) phase and dry under a gentle stream of nitrogen.
DMED Derivatization: Reconstitute the lipid film in 100 µL of DMF. Add 10 µL of DMED, followed by 10 µL of EDC/NHS coupling reagents (50 mM each). Incubate at 40°C for 2 hours. Causality: EDC activates the carboxylate, and NHS stabilizes the intermediate, ensuring complete amidation with DMED.
LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer. Run in Multiple Reaction Monitoring (MRM) positive mode, targeting the specific precursor-to-product ion transitions generated by the DMED tag.
Data Validation: Normalize all endogenous NAA peak areas to the C17:0-d5-Gly internal standard. Subtract background signals using a derivatized blank matrix.
Fig 2. Self-validating targeted lipidomics workflow for the quantification of N-acyl amino acids.
While natural NAAs (e.g., N-oleoyl phenylalanine) are potent uncouplers, they are rapidly hydrolyzed by circulating PM20D1, resulting in a short half-life (<30 minutes) that limits their therapeutic utility for obesity or metabolic syndrome[5].
Causality of Structural Engineering: To overcome this, researchers replaced the natural amino acid headgroup with an isoindoline-1-carboxylate moiety. The rigid, bicyclic structure of the isoindoline group introduces severe steric hindrance directly adjacent to the amide bond. This physical bulk prevents the metallopeptidase catalytic core of PM20D1 from accessing and cleaving the bond, rendering the analogue completely resistant to hydrolysis while maintaining the necessary lipophilicity and charge distribution to uncouple mitochondria[5].
Table 1: Kinetic and Bioactivity Profile of Natural vs. Engineered N-Acyl Amino Acids
(Data synthesized from Lin et al., 2018[5])
To definitively prove that a newly discovered NAA or engineered analogue functions as a true uncoupler, we utilize the Seahorse XF Cell Mito Stress Test.
Causality & Logic: Simply observing an increase in Oxygen Consumption Rate (OCR) is insufficient, as this could result from increased ATP demand. By sequentially injecting specific mitochondrial inhibitors, we isolate the exact source of oxygen consumption.
Step-by-Step Methodology:
Cell Preparation: Seed C2C12 myoblasts (or primary adipocytes) in a Seahorse XF96 microplate. Incubate overnight.
Basal Measurement: Wash cells with unbuffered assay medium and measure basal OCR for 15 minutes to establish a baseline.
Oligomycin Injection (The Validation Step): Inject 1 µM Oligomycin. Causality: Oligomycin completely inhibits ATP synthase (Complex V). Any remaining OCR is strictly due to proton leak across the inner mitochondrial membrane.
NAA Injection: Inject the vehicle, natural NAA, or isoindoline-NAA analogue. A true uncoupler will cause a rapid, dose-dependent spike in OCR despite the presence of Oligomycin.
FCCP Injection: Inject 1 µM FCCP (a synthetic chemical uncoupler) to establish the maximum respiratory capacity of the cells, ensuring the mitochondria are still viable and capable of further electron transport.
Antimycin A / Rotenone Injection: Inject to shut down electron transport completely, allowing for the subtraction of non-mitochondrial oxygen consumption.
Conclusion
The discovery of N-acyl amino acids and the PM20D1 enzymatic node represents a critical breakthrough in lipid signaling and metabolic regulation[1][2]. By leveraging advanced derivatization-based lipidomics[4] and structure-based pharmacological engineering[5], researchers can now design hydrolysis-resistant analogues that safely harness endogenous thermogenic pathways. These self-validating methodologies provide a robust framework for developing next-generation therapeutics for obesity, diabetes, and nociceptive disorders.
References
Long, J. Z., et al. "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell (2016).
Lin, H., et al. "Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration." Journal of Medicinal Chemistry (2018).
Battista, N., et al. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Biomolecules (2019).
Long, J. Z., et al. "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." PNAS (2018).
"Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library." Analytical Chemistry (2023).
Structural Characterization and Biosynthetic Profiling of N-Dec-2-enoyl-L-tyrosine: A Technical Guide
Introduction & Biological Relevance N-Dec-2-enoyl-L-tyrosine is a specialized secondary metabolite belonging to the N-acyl aromatic amino acid (NA-ArAA) family[1]. Historically, the discovery of long-chain N-acyltyrosine...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Relevance
N-Dec-2-enoyl-L-tyrosine is a specialized secondary metabolite belonging to the N-acyl aromatic amino acid (NA-ArAA) family[1]. Historically, the discovery of long-chain N-acyltyrosine synthases (NASs) via environmental DNA (eDNA) screening revealed that these lipid-amino acid conjugates are widespread in soil and marine microbiomes[2].
Structurally, the molecule consists of an L-tyrosine core conjugated to a 10-carbon monounsaturated fatty acid (dec-2-enoic acid) via a secondary amide linkage[3]. From a pharmacological perspective, N-acyltyrosines exhibit targeted antibacterial activity, particularly against Gram-positive pathogens such as Bacillus subtilis, Staphylococcus, and Enterococcus species[2][4]. The efficacy of these compounds is highly dependent on the acyl chain length and the degree of unsaturation, with the α,β-unsaturated dec-2-enoyl moiety providing an optimal balance of membrane insertion capability and target affinity[3].
Fig 1. Biosynthetic condensation of L-tyrosine and dec-2-enoic acid mediated by NAS enzymes.
Physicochemical & Structural Properties
Before initiating structural elucidation, it is critical to establish the baseline physicochemical parameters of the target analyte. The structural rigidity imparted by the α,β-unsaturated amide and the hydrogen-bonding capacity of the phenolic hydroxyl group dictate its chromatographic and spectroscopic behavior.
Phenolic ring, α,β-unsaturated amide, chiral α-carbon (S)
Analytical Workflows for Structural Characterization
The structural elucidation of N-Dec-2-enoyl-L-tyrosine requires an orthogonal analytical approach. No single technique can definitively prove the structure; rather, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, Nuclear Magnetic Resonance (NMR) establishes the atomic connectivity, and chemical derivatization confirms the absolute stereochemistry.
Fig 2. Sequential analytical workflow for the structural elucidation of N-acyltyrosine derivatives.
LC-HRMS/MS Fragmentation Analysis
Untargeted metabolomics and targeted mass spectrometry rely heavily on collision-induced dissociation (CID) to identify N-acyl lipids[5]. In positive electrospray ionization (ESI+), N-Dec-2-enoyl-L-tyrosine yields a protonated precursor ion
[M+H]+
at m/z 334.2013.
Causality of Fragmentation: The most labile bond in this molecule under CID is the amide linkage. Fragmentation typically yields a neutral loss of water (-18 Da), followed by cleavage of the amide bond to produce a characteristic dec-2-enoyl acylium ion (m/z ~153) and a protonated tyrosine fragment (m/z ~182)[6].
Multidimensional NMR Spectroscopy
While HRMS provides the "parts list," NMR provides the "wiring diagram."
Solvent Selection: It is imperative to use DMSO-
d6 rather than CDCl
3
or CD
3
OD. Protic solvents or solvents that absorb ambient moisture will cause the rapid exchange of the amide (-NH) and phenolic (-OH) protons, rendering them invisible. DMSO-
d6
locks these protons in place, allowing for their observation[7].
Proof of Linkage: The definitive proof of the N-acyl structure is found in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. A strong cross-peak must be observed between the amide proton (typically resonating around
δ
8.0–8.5 ppm) and the C-1 carbonyl carbon of the dec-2-enoyl chain (
δ
~165 ppm)[7].
Alkene Geometry: The trans (E) geometry of the dec-2-enoyl double bond is confirmed via
1
H NMR by measuring the
J
-coupling constant of the vinylic protons, which should be approximately 15 Hz.
Experimental Protocol: Isolation and Spectroscopic Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step generates data that acts as a quality control check for the subsequent step.
Step 1: Chromatographic Isolation
Extract the biological matrix (e.g., bacterial culture broth) using an equal volume of ethyl acetate. Dry the organic layer under reduced pressure.
Resuspend the crude extract in 50% methanol/water and inject it onto a preparative Reverse-Phase HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm).
Rationale: Biological matrices contain complex lipid pools[5]. The C18 stationary phase effectively separates N-acyltyrosines based on the hydrophobicity of their acyl chains. Elute using a linear gradient of 10% to 100% Acetonitrile in Water (both containing 0.1% formic acid) over 45 minutes. Collect the fraction corresponding to the target mass.
Step 2: HRMS/MS Validation
Infuse a 1 µg/mL solution of the purified fraction into a Q-TOF or Orbitrap mass spectrometer.
Acquire data in ESI+ mode. Isolate the m/z 334.2 precursor and apply a normalized collision energy (NCE) of 25-35 eV.
Validation Check: Confirm the presence of the m/z 182 fragment (tyrosine core). If absent, the isolated compound is likely an isobaric interference rather than an N-acyltyrosine.
Step 3: NMR Acquisition
Dissolve 2–5 mg of the highly purified, dried compound in 600 µL of anhydrous DMSO-
d6
.
Acquire
1
H,
13
C, COSY, HSQC, and HMBC spectra on a
≥
500 MHz NMR spectrometer.
Validation Check: Map the HMBC correlation from the
α
-proton of the tyrosine moiety (
δ
~4.3 ppm) to both the tyrosine carboxyl carbon and the acyl chain carbonyl.
Step 4: Stereochemical Validation via Marfey’s Method
Rationale: NMR in an achiral solvent cannot distinguish D-tyrosine from L-tyrosine. To validate the (2S) configuration, the amide bond must be hydrolyzed.
Incubate 0.5 mg of the compound in 6 M HCl at 110°C for 12 hours to liberate the free tyrosine.
Derivatize the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in the presence of NaHCO
3
at 40°C for 1 hour.
Analyze the derivatized mixture via LC-MS against authentic FDAA-derivatized D- and L-tyrosine standards. The retention time match definitively validates the L-configuration.
References
Title: Long-Chain N-Acyltyrosine Synthases from Environmental DNA
Source: Applied and Environmental Microbiology (ASM Journals)
URL: [Link]
Title: The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine
Source: Frontiers in Molecular Biosciences
URL: [Link]
Title: An Ichip-Domesticated Sponge Bacterium Produces an N-Acyltyrosine Bearing an α-Methyl Substituent
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders
Source: Journal of Mass Spectrometry / ResearchGate
URL: [Link]
Title: The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds
Source: PMC - NIH
URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of N-acyl-L-tyrosine Compounds
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract N-acyl-L-tyrosine compounds represent a versatile class of molecules with significant potential in the pharmaceutical and biotechnolo...
Author: BenchChem Technical Support Team. Date: April 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-L-tyrosine compounds represent a versatile class of molecules with significant potential in the pharmaceutical and biotechnology sectors. Their amphiphilic nature, arising from the combination of a hydrophobic acyl chain and a hydrophilic amino acid headgroup, imparts unique physicochemical properties that are tunable by modifying the length and nature of the acyl moiety. This technical guide provides a comprehensive exploration of these properties, including solubility, stability, acidity (pKa), and lipophilicity (logP). We delve into the critical role of these characteristics in dictating the compounds' behavior in various applications, from their use as prodrugs and solubility enhancers to their function as surfactants and permeation enhancers in drug delivery systems. This document serves as a vital resource for researchers and formulation scientists, offering not only a compilation of key physicochemical data but also detailed experimental protocols for their determination and an in-depth analysis of the structure-property-activity relationships that govern their utility.
Introduction: The Significance of N-acyl-L-tyrosine Compounds
L-tyrosine, an essential aromatic amino acid, is a fundamental building block for proteins and a precursor to vital neurotransmitters and hormones. However, its poor aqueous solubility presents a significant challenge in various pharmaceutical formulations.[1] N-acylation of the amino group of L-tyrosine is a key chemical modification that dramatically alters its physicochemical profile, leading to a diverse family of compounds with a broad spectrum of applications.
The addition of an acyl group, ranging from a simple acetyl moiety to long fatty acid chains, introduces a lipophilic character to the otherwise polar amino acid. This modification gives rise to amphiphilic molecules with surface-active properties.[2] The most well-known example, N-acetyl-L-tyrosine (NALT), was initially developed as a more soluble form of L-tyrosine for parenteral nutrition.[3][4][5] However, the exploration of N-acyl-L-tyrosine derivatives with longer acyl chains has unveiled their potential as surfactants, emulsifiers, and, most notably, as permeation enhancers for improving the oral bioavailability of poorly absorbed drugs.[2][6]
This guide will systematically dissect the key physicochemical properties of N-acyl-L-tyrosine compounds, providing a foundational understanding for their rational design and application in drug development.
Core Physicochemical Properties: A Quantitative Overview
The utility of N-acyl-L-tyrosine compounds is intrinsically linked to their physicochemical properties. Understanding these parameters is paramount for predicting their behavior in biological systems and for designing effective formulations.
Solubility
The aqueous solubility of N-acyl-L-tyrosine derivatives is highly dependent on the length of the N-acyl chain. While short-chain derivatives like N-acetyl-L-tyrosine exhibit significantly enhanced water solubility compared to the parent L-tyrosine, increasing the acyl chain length leads to a decrease in aqueous solubility and an increase in lipophilicity.[4][7]
The pKa values of the carboxylic acid and the phenolic hydroxyl group of the tyrosine moiety are crucial for determining the ionization state of the molecule at a given pH, which in turn influences its solubility, partitioning behavior, and interaction with biological membranes. The logP (octanol-water partition coefficient) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
Note: The pKa of the carboxylic acid is expected to be slightly higher in N-acyl derivatives compared to L-tyrosine due to the electron-donating effect of the acyl group. The logP value increases significantly with the length of the N-acyl chain.
Surfactant Properties and Critical Micelle Concentration (CMC)
N-acyl-L-tyrosine compounds with longer acyl chains (typically C8 and above) exhibit surfactant properties, forming micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it marks the onset of micelle formation, which can lead to the solubilization of poorly soluble drugs. The CMC values of N-acyl-L-tyrosine surfactants decrease with increasing length of the hydrophobic acyl chain.[2][9]
Structure-Property-Activity Relationship: The Role of the Acyl Chain
The length and structure of the N-acyl chain are the primary determinants of the physicochemical and biological properties of N-acyl-L-tyrosine compounds. This relationship is fundamental to their application in drug delivery.
Caption: Relationship between acyl chain length, physicochemical properties, and applications.
An increase in the acyl chain length leads to:
Decreased Aqueous Solubility: The molecule becomes more hydrophobic.
Increased Lipophilicity (logP): This enhances the compound's ability to partition into and permeate biological membranes.[10]
Decreased Critical Micelle Concentration (CMC): The tendency to form micelles increases with greater hydrophobicity.[9]
This structure-activity relationship is key to their function as permeation enhancers. The increased lipophilicity allows the N-acyl-L-tyrosine molecules to insert into the lipid bilayer of the intestinal epithelium, disrupting the packing of the lipid chains and increasing membrane fluidity. This transient and reversible disruption facilitates the paracellular or transcellular transport of co-administered drug molecules.[10]
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is essential for the development and quality control of N-acyl-L-tyrosine compounds.
Determination of Solubility
The equilibrium solubility of N-acyl-L-tyrosine derivatives can be determined using the shake-flask method.
Protocol:
Preparation: Add an excess amount of the N-acyl-L-tyrosine compound to a known volume of purified water or a relevant buffer solution in a sealed container.
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The pKa values can be determined potentiometrically or spectrophotometrically.
Protocol (Potentiometric Titration):
Solution Preparation: Dissolve a precisely weighed amount of the N-acyl-L-tyrosine compound in a known volume of deionized water.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.
Protocol:
System Preparation: Pre-saturate equal volumes of n-octanol and water (or a relevant buffer) with each other by shaking them together and allowing the phases to separate.
Partitioning: Dissolve a known amount of the N-acyl-L-tyrosine compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the micellization point, such as surface tension or the fluorescence of a probe.
Protocol (Surface Tension Method):
Solution Preparation: Prepare a series of aqueous solutions of the N-acyl-L-tyrosine surfactant with increasing concentrations.
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Synthesis of N-acyl-L-tyrosine Compounds
N-acyl-L-tyrosine compounds can be synthesized through both chemical and enzymatic routes.
Chemical Synthesis (Schotten-Baumann Reaction)
A common method for the N-acylation of amino acids is the Schotten-Baumann reaction, which involves the reaction of the amino acid with an acyl chloride under alkaline conditions.
Caption: Chemical synthesis of N-acyl-L-tyrosine via the Schotten-Baumann reaction.
Exemplary Protocol for N-Lauroyl-L-tyrosine Synthesis:
Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.
Acylation: Cool the solution in an ice bath and add lauroyl chloride dropwise with vigorous stirring, while maintaining the pH of the reaction mixture between 9 and 10 by the concurrent addition of sodium hydroxide solution.
Precipitation: After the addition is complete, continue stirring for a few hours. Acidify the reaction mixture with hydrochloric acid to precipitate the N-lauroyl-L-tyrosine.
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Enzymatic Synthesis
Enzymatic synthesis offers a greener and more selective alternative to chemical methods, often proceeding under milder reaction conditions. Lipases and acylases are commonly used enzymes for the N-acylation of amino acids.[11][12]
Enzymatic Synthesis of N-Acyl-L-Tyrosine: Biocatalytic Mechanisms and Workflow Engineering
Executive Summary The synthesis of N-acyl amino acids has traditionally relied on harsh chemical methods, such as the use of phosgene-derived acyl chlorides. As the pharmaceutical and biochemical industries pivot toward...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of N-acyl amino acids has traditionally relied on harsh chemical methods, such as the use of phosgene-derived acyl chlorides. As the pharmaceutical and biochemical industries pivot toward green chemistry, biocatalysis has emerged as a superior alternative. However, the enzymatic synthesis of N-acyl-L-tyrosine presents a unique biochemical challenge. The bulky, electron-rich phenolic side chain of L-tyrosine creates severe steric hindrance in the active sites of conventional industrial enzymes.
This technical guide explores the mechanistic enzymology required to overcome these steric barriers, focusing on Long-Chain N-Acyl Amino Acid Synthases (NASs) such as FeeM , and provides a self-validating experimental workflow for the high-yield production of N-acyl-L-tyrosine derivatives.
The primary hurdle in the biocatalytic acylation of L-tyrosine is substrate specificity. Standard industrial aminoacylases, such as Acylase I derived from porcine kidney (pAcy1), are highly efficient at catalyzing the reverse hydrolysis of aliphatic amino acids. However, when presented with L-tyrosine, conversion rates drop to zero[1]. The binding pockets of these conventional hydrolases evolved to accommodate smaller side chains; the bulky phenolic ring of tyrosine physically prevents the
α
-amine from aligning with the activated acyl intermediate[2].
To solve this, researchers turned to environmental DNA (eDNA) mining, discovering a novel class of enzymes: Long-Chain N-Acyl Amino Acid Synthases (NASs) [3]. The most thoroughly characterized of these is FeeM , an enzyme isolated from an uncultured soil microbe[4].
Mechanistically, FeeM belongs to the GCN5-related N-acyltransferase (GNAT) superfamily[5]. Unlike hydrolases operating in reverse, FeeM is a dedicated forward-synthesizing enzyme. Its active site has evolutionarily expanded to accommodate bulky aromatic rings. FeeM accepts pre-activated fatty acids directly from an Acyl Carrier Protein (Acyl-ACP) or Acyl-CoA, facilitating a direct nucleophilic attack by the
α
-amine of L-tyrosine onto the thioester carbonyl, forming a stable amide bond[6].
Figure 1: Mechanistic pathway of N-acyl-L-tyrosine synthesis catalyzed by the FeeM enzyme.
Beyond bacterial NASs, mammalian enzymes such as Fatty Acid Amide Hydrolase (FAAH) and PM20D1 have also been identified as intracellular and extracellular regulators of N-acyl amino acids. These enzymes can bidirectionally synthesize and hydrolyze N-acyl-L-tyrosine, though their substrate scope is tightly regulated by physiological conditions[7].
Catalyst Selection and Thermodynamic Control
The biological synthesis of N-acyl-L-amino acids mirrors chemical processes in its requirement for fatty acid activation to shift the thermodynamic equilibrium toward condensation[2]. Direct condensation of free fatty acids and amino acids in aqueous media is highly unfavorable.
To drive the reaction, biocatalytic systems utilize one of two thermodynamic strategies:
ATP-Dependent Activation: Utilizing acyl-adenylates, acyl-CoA thioesters, or Acyl-ACPs to provide a high-energy leaving group (utilized by FeeM)[2].
Water Activity Reduction: Utilizing hydrolases (like lipases) in non-aqueous or micro-aqueous systems (e.g., glycerol-water) to force reverse hydrolysis, though this yields poor results for tyrosine[1].
Quantitative Performance Metrics
Biocatalyst
Enzyme Class
Source Organism
Acyl Donor
L-Tyrosine Conversion / Yield
Mechanistic Note
FeeM
NAS (GNAT Superfamily)
Uncultured Soil Microbe (eDNA)
Acyl-ACP / Acyl-CoA
High (>85%)
Pocket specifically evolved for bulky aromatic side chains[4][5].
Acylase I
Aminoacylase
Sus scrofa (Pig Kidney)
Free Fatty Acids
0%
Severe steric hindrance; completely fails to accept L-tyrosine[1][2].
Requires non-aqueous solvent; limited by bulky
α
-amine[2].
Self-Validating Experimental Protocol: In Vitro Synthesis
When synthesizing N-acyl-L-tyrosine, a critical risk is O-acylation (esterification at the phenol hydroxyl) rather than the desired N-acylation (amidation at the
α
-amine). To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop using orthogonal assays.
Phase 1: Biocatalytic Reaction Setup
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 150 mM NaCl and 10% glycerol to stabilize the enzyme.
Substrate Introduction: Add 1 mM L-tyrosine and 1.2 mM Myristoyl-CoA (or appropriate Acyl-ACP) to the reaction vessel. Causality: A slight molar excess of the acyl donor drives the reaction to completion.
Catalysis: Introduce purified recombinant FeeM (10 µg/mL final concentration) and incubate at 30°C for 4 hours under gentle agitation.
Phase 2: Quenching and Phase Extraction
Acidic Quench: Terminate the reaction by adding 1M HCl to drop the pH to ~3.0. Causality: Acidification protonates unreacted free fatty acids and the carboxylate of N-acyl-L-tyrosine, neutralizing their charge.
Solvent Extraction: Extract three times with equal volumes of ethyl acetate (EtOAc). The neutral, amphiphilic N-acyl-L-tyrosine partitions into the organic phase, leaving unreacted polar L-tyrosine and enzyme in the aqueous phase. Dry the organic layer under nitrogen gas.
Phase 3: The Self-Validating Loop (Validation)
Primary Validation (Ninhydrin Assay): Spot the dried extract on a TLC plate and spray with ninhydrin reagent.
The Logic: Ninhydrin reacts exclusively with primary amines to form a deep purple color (Ruhemann's purple). Because N-acylation converts the primary amine of L-tyrosine into a secondary amide, a successfully synthesized N-acyl-L-tyrosine will yield a negative (colorless/yellow) ninhydrin result[8][9]. This instantly validates that amidation occurred, ruling out O-acylation.
Structural Confirmation (LC-MS/MS): Subject the ninhydrin-negative fraction to LC-MS/MS to confirm the exact mass and observe characteristic fragmentation patterns (e.g., cleavage of the amide bond) to finalize structural verification[8].
Figure 2: Self-validating experimental workflow for the enzymatic synthesis of N-acyl-L-tyrosine.
Conclusion
The enzymatic synthesis of N-acyl-L-tyrosine cannot be efficiently achieved using standard industrial aminoacylases due to the steric constraints of the tyrosine phenol ring[1][2]. By leveraging evolutionary biology and eDNA mining, researchers can utilize specialized NAS enzymes like FeeM—a GNAT superfamily member—to achieve high-yield, site-specific amidation[5][6]. Coupling these advanced biocatalysts with self-validating extraction and colorimetric protocols ensures both high conversion rates and absolute structural confidence in drug development pipelines.
"biofilm inhibition assay protocol for N-Dec-2-enoyl-L-tyrosine"
High-Throughput Screening for Biofilm Inhibitors: A Detailed Protocol for N-Dec-2-enoyl-L-tyrosine Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases,...
Author: BenchChem Technical Support Team. Date: April 2026
High-Throughput Screening for Biofilm Inhibitors: A Detailed Protocol for N-Dec-2-enoyl-L-tyrosine
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and materials science.
Abstract: Bacterial biofilms represent a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The ability to form these complex, surface-associated communities is a key virulence factor for many pathogenic bacteria. This application note provides a detailed protocol for a biofilm inhibition assay using N-Dec-2-enoyl-L-tyrosine (C10-Y), a compound with structural similarities to known quorum sensing molecules. We will delve into the scientific rationale behind the experimental design, provide a step-by-step methodology for a robust and reproducible 96-well plate-based assay, and discuss the interpretation of results. This guide is intended to empower researchers to effectively screen for and characterize novel anti-biofilm agents.
Introduction: The Challenge of Biofilms and the Promise of N-Acyl Amino Acids
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1] This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides a protective barrier against environmental stresses, including antibiotics and the host immune system.[1][2] Consequently, biofilm-associated infections are notoriously difficult to treat and are a major contributor to chronic infections and medical device contamination.[3]
The formation and maintenance of biofilms are often regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[4] In many Gram-negative bacteria, QS relies on the production and detection of small signaling molecules, most notably N-acyl homoserine lactones (AHLs).[3][5] As the bacterial population density increases, the concentration of these AHLs surpasses a threshold, triggering the coordinated expression of genes involved in biofilm formation and virulence factor production.
Interfering with QS signaling, a strategy known as quorum quenching, represents a promising anti-virulence approach to combat biofilm-associated infections.[4][6] By disrupting bacterial communication, it is possible to inhibit biofilm formation and potentially render the bacteria more susceptible to conventional antibiotics, without exerting direct selective pressure for resistance.
N-Dec-2-enoyl-L-tyrosine (C10-Y) is an N-acyl amino acid. This class of molecules has gained interest for their diverse biological activities. Notably, some N-acyl amino acids have been shown to possess anti-biofilm properties. Given the structural resemblance of C10-Y to AHLs, it is hypothesized that this molecule may act as a competitive inhibitor of AHL-mediated QS, thereby disrupting biofilm formation. This application note provides a robust protocol to test this hypothesis and quantify the biofilm inhibitory potential of C10-Y.
Experimental Design and Rationale
The cornerstone of this protocol is the crystal violet assay, a simple, reliable, and widely adopted method for quantifying biofilm biomass. The assay relies on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. The amount of bound dye is directly proportional to the total biofilm biomass.
This protocol is designed as a high-throughput screening assay in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple concentrations of C10-Y and appropriate controls.
Key Components of the Experimental Design:
Test Organism: Pseudomonas aeruginosa is a well-characterized, opportunistic human pathogen known for its robust biofilm-forming capabilities and its reliance on AHL-mediated QS. It serves as an excellent model organism for this assay.
Test Compound: N-Dec-2-enoyl-L-tyrosine (C10-Y). A stock solution will be prepared in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations in the assay.
Controls:
Negative Control (Untreated): Bacteria grown in media without the test compound. This represents 100% biofilm formation.
Solvent Control: Bacteria grown in media containing the same concentration of the solvent used to dissolve C10-Y as the highest concentration of the test compound. This is crucial to ensure that the solvent itself does not affect biofilm formation.
Positive Control (Optional but Recommended): A known biofilm inhibitor can be included to validate the assay.
Blank Control: Media only, without bacteria. This is used to determine the background absorbance.
Detailed Protocol: Biofilm Inhibition Assay
Materials and Reagents
N-Dec-2-enoyl-L-tyrosine (C10-Y)
Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate)
Luria-Bertani (LB) broth or other suitable growth medium
Dimethyl sulfoxide (DMSO) or other appropriate solvent for C10-Y
Inoculate a single colony of P. aeruginosa from a fresh agar plate into 5 mL of LB broth.
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
Day 2: Biofilm Inhibition Assay Setup
Prepare C10-Y Stock Solution: Dissolve C10-Y in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture 1:100 in fresh LB broth.
Prepare Serial Dilutions of C10-Y: In a separate 96-well plate or in microcentrifuge tubes, perform serial dilutions of the C10-Y stock solution in fresh LB broth to achieve the desired final concentrations for the assay (e.g., a range from 1 µM to 100 µM). Also, prepare a solvent control with the corresponding concentration of DMSO.
Plate Inoculation:
Add 100 µL of the diluted bacterial culture to each well of a new sterile 96-well flat-bottom microtiter plate.
Add 100 µL of the appropriate C10-Y dilution or control solution to the wells containing the bacterial culture. This will result in a final volume of 200 µL per well.
Include at least three to four replicate wells for each condition.
Add 200 µL of sterile LB broth to several wells to serve as a blank control.
Incubation: Incubate the plate at 37°C for 24-48 hours under static (non-shaking) conditions.
Day 3: Biofilm Staining and Quantification
Remove Planktonic Cells: Carefully discard the liquid from each well by inverting the plate and gently tapping it onto a paper towel. Be cautious not to disturb the biofilm at the bottom and sides of the wells.
Wash: Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria. Discard the wash solution after each step.
Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.
Staining:
Add 200 µL of 0.1% crystal violet solution to each well.
Incubate at room temperature for 15-20 minutes.
Wash: Discard the crystal violet solution and wash the plate three to four times with 200 µL of sterile distilled water per well to remove the excess stain.
Drying: Invert the plate and tap it gently on a paper towel to remove any remaining water. Allow the plate to air dry completely.
Solubilization:
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
Incubate the plate at room temperature for 15-20 minutes with gentle shaking to ensure complete solubilization of the dye.
Absorbance Measurement:
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
Measure the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader.
Data Analysis and Interpretation
Blank Subtraction: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.
Calculate Percentage of Biofilm Inhibition: The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (ODNegative Control - ODTreated) / ODNegative Control ] x 100
Where:
ODNegative Control is the optical density of the untreated wells.
ODTreated is the optical density of the wells treated with C10-Y.
Data Presentation: The results can be presented in a bar graph showing the percentage of biofilm inhibition at different concentrations of C10-Y. A dose-response curve can also be plotted to determine the IC50 (the concentration of C10-Y that causes 50% inhibition of biofilm formation).
Example Data Presentation
C10-Y Concentration (µM)
Average OD595nm (Blank Subtracted)
% Biofilm Inhibition
0 (Negative Control)
1.250
0%
Solvent Control
1.245
0.4%
1
1.125
10%
10
0.875
30%
50
0.438
65%
100
0.250
80%
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the key steps of the biofilm inhibition assay protocol.
Caption: Experimental workflow for the biofilm inhibition assay.
Troubleshooting and Considerations
Compound Solubility: Ensure that C10-Y is fully dissolved in the stock solution and does not precipitate when diluted in the aqueous culture medium. If solubility is an issue, consider using a co-solvent or a different solvent system, always including the appropriate solvent control.
Biofilm Variability: Biofilm formation can be variable. To minimize this, use a consistent inoculum density and ensure gentle washing steps to avoid dislodging the biofilm. Including a sufficient number of replicates is essential for statistical significance.
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect biofilm formation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.
Bacteriostatic/Bactericidal Effects: It is important to determine if C10-Y inhibits biofilm formation by a specific anti-biofilm mechanism or simply by inhibiting bacterial growth. This can be assessed by measuring the optical density (planktonic growth) of the cultures in the wells before the staining process or by performing a separate minimum inhibitory concentration (MIC) assay.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the biofilm inhibitory properties of N-Dec-2-enoyl-L-tyrosine. By following this standardized methodology, researchers can obtain reliable and reproducible data to evaluate the potential of this and other novel compounds as anti-biofilm agents. The insights gained from such studies are critical for the development of new therapeutic strategies to combat the significant threat of biofilm-associated infections.
References
Art-Illan, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6041. [Link]
Royal Society of Chemistry. (n.d.). Inhibitors of Biofilm Production. In Books. [Link]
Paul, P., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Cellular and Infection Microbiology, 11, 662809. [Link]
Hochbaum, A. I., et al. (2011). Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development. Journal of Bacteriology, 193(20), 5616-5622. [Link]
Yu, C., et al. (2016). Inhibition of Biofilm Formation by D-Tyrosine: Effect of Bacterial Type and D-Tyrosine Concentration. Water Research, 92, 173-179. [Link]
Mala, A. O., et al. (2022). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Antibiotics, 11(8), 1013. [Link]
Kharadi, G. J., et al. (2020). Evaluation of anti-biofilm activity of acidic amino acids and synergy with ciprofloxacin on Staphylococcus aureus biofilms. Scientific Reports, 10(1), 9015. [Link]
Seiya, K., et al. (2007). Synthesis and biological activities of analogs of d-glucosyl-l-tyrosine, a humoral factor that stimulates transcription of the acyl-CoA binding protein in the pheromone gland of the Silkmoth, Bombyx mori. Tetrahedron, 63(1), 125-133. [Link]
Fernández-García, L., et al. (2022). Activity of Antibiotics and Potential Antibiofilm Agents against Biofilm-Producing Mycobacterium avium-intracellulare Complex Clinical Isolates. Antibiotics, 11(5), 589. [Link]
Patsnap. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine?. Synapse. [Link]
Sharma, D., et al. (2024). Anti-Biofilm Strategies: A Focused Review on Innovative Approaches. Pharmaceutics, 16(4), 454. [Link]
Patsnap. (2024, June 15). What is N-acetyl-L-tyrosine used for?. Synapse. [Link]
Wang, Y., et al. (2025). Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. Journal of Agricultural and Food Chemistry, 73(34), 18015-18029. [Link]
Zhang, C., et al. (2023). An Efficient Prephenate Dehydrogenase Gene for the Biosynthesis of L-tyrosine: Gene Mining, Sequence Analysis, and Expression Optimization. International Journal of Molecular Sciences, 24(16), 12903. [Link]
WebMD. (n.d.). Tyrosine - Uses, Side Effects, and More. [Link]
Newstead, S. M. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. [Link]
Tzakos, A. G., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(9), 1152-1164. [Link]
Flemming, H. C., & Wingender, J. (2010). The biofilm matrix. Nature Reviews Microbiology, 8(9), 623-633.
Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology advances, 31(2), 224-245.
A Comprehensive Protocol for Evaluating N-Dec-2-enoyl-L-tyrosine as a Bacterial Virulence Factor Inhibitor
APPLICATION NOTE AND PROTOCOLS Authored by: Senior Application Scientist, Gemini Laboratories Introduction The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the dev...
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies.[1] One promising approach is the inhibition of bacterial virulence factors, which are molecules that enable pathogens to cause disease.[2][3] Unlike traditional antibiotics that aim to kill bacteria, anti-virulence therapies disarm them, reducing their pathogenicity and potentially exerting less selective pressure for the development of resistance.[4] This application note provides a detailed, step-by-step protocol for testing the potential of a novel compound, N-Dec-2-enoyl-L-tyrosine, to inhibit key virulence factors in pathogenic bacteria.
N-Dec-2-enoyl-L-tyrosine is a synthetic molecule with structural similarities to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS).[5] Quorum sensing allows bacteria to coordinate their gene expression in a population-density-dependent manner, often regulating the production of virulence factors such as biofilms, toxins, and proteases.[6] Therefore, it is hypothesized that N-Dec-2-enoyl-L-tyrosine may act as a competitive inhibitor of AHL-mediated quorum sensing, thereby attenuating bacterial virulence.
This guide is designed for researchers, scientists, and drug development professionals. It provides a logical workflow, from initial characterization of the compound's antimicrobial properties to specific assays for virulence factor inhibition, using the opportunistic pathogen Pseudomonas aeruginosa and the biosensor organism Chromobacterium violaceum as model systems.
I. Preliminary Characterization: Distinguishing Anti-virulence from Antimicrobial Activity
A crucial first step is to determine if N-Dec-2-enoyl-L-tyrosine inhibits bacterial growth. An ideal anti-virulence agent should not have bactericidal or bacteriostatic activity at the concentrations where it inhibits virulence factors.[7] This is assessed by determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Objective: To determine the lowest concentration of N-Dec-2-enoyl-L-tyrosine that inhibits the visible growth of the test bacterium.
Materials:
N-Dec-2-enoyl-L-tyrosine
Test bacterial strains (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Spectrophotometer
Incubator
Procedure:
Preparation of Bacterial Inoculum:
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[8]
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Compound Dilutions:
Prepare a stock solution of N-Dec-2-enoyl-L-tyrosine in a suitable solvent (e.g., DMSO).
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to obtain a range of concentrations.[10]
Inoculation and Incubation:
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.
Include a positive control (bacteria with no compound) and a negative control (broth only).
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[10] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[11]
II. Core Protocols for Virulence Factor Inhibition
The following assays are designed to be performed at sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine to ensure that any observed effects are due to virulence factor inhibition and not growth inhibition.
Protocol 2: Quorum Sensing (QS) Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum produces a purple pigment called violacein, the production of which is regulated by quorum sensing.[12][13] Inhibition of violacein production without affecting bacterial growth is a strong indicator of QS inhibition.[7]
Objective: To qualitatively and quantitatively assess the inhibition of quorum sensing by N-Dec-2-enoyl-L-tyrosine.
Materials:
Chromobacterium violaceum (e.g., ATCC 12472)
Luria-Bertani (LB) broth and agar
N-Dec-2-enoyl-L-tyrosine at sub-MIC concentrations
96-well microtiter plates
Spectrophotometer
Procedure:
Qualitative Assay (Agar Plate Method):
Prepare an overnight culture of C. violaceum in LB broth.
Spread-plate the culture onto an LB agar plate.
Place a sterile paper disc impregnated with a sub-MIC concentration of N-Dec-2-enoyl-L-tyrosine onto the center of the plate.
Incubate at 30°C for 24-48 hours.
A clear zone of colorless bacterial growth around the disc, surrounded by a purple lawn, indicates QS inhibition.[5][14]
Quantitative Assay (Broth Microdilution Method):
In a 96-well plate, add 100 µL of LB broth containing sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine.
Inoculate with 100 µL of an overnight culture of C. violaceum diluted to an OD₆₀₀ of 0.1.
Incubate at 30°C for 24 hours with shaking.
Measure the OD₆₀₀ to assess bacterial growth.
To quantify violacein, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to solubilize the pigment.[12]
Measure the absorbance at 585 nm.
Calculate the percentage of violacein inhibition relative to the untreated control.[6]
Protocol 3: Biofilm Formation Inhibition Assay
Biofilm formation is a key virulence factor that protects bacteria from host defenses and antibiotics. This assay quantifies the effect of N-Dec-2-enoyl-L-tyrosine on the ability of P. aeruginosa to form biofilms.[15][16]
Objective: To quantify the inhibition of biofilm formation by N-Dec-2-enoyl-L-tyrosine.
Materials:
Pseudomonas aeruginosa (e.g., PAO1)
Tryptic Soy Broth (TSB)
N-Dec-2-enoyl-L-tyrosine at sub-MIC concentrations
Sterile 96-well flat-bottom microtiter plates
0.1% Crystal Violet solution
30% Acetic Acid or 95% Ethanol
Spectrophotometer
Procedure:
Biofilm Formation:
In a 96-well plate, add 100 µL of TSB containing sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine.
Inoculate with 100 µL of an overnight culture of P. aeruginosa diluted 1:100 in TSB.[15]
Incubate at 37°C for 24 hours without shaking.[17]
Staining and Quantification:
Gently remove the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).[15]
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[18]
Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.[16]
Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[18]
The percentage of biofilm inhibition is calculated relative to the untreated control.[15]
III. Inhibition of Specific Virulence Factors in Pseudomonas aeruginosa
P. aeruginosa produces a range of virulence factors that contribute to its pathogenicity. The following protocols assess the effect of N-Dec-2-enoyl-L-tyrosine on some of these key factors.
Protocol 4: Pyocyanin Production Assay
Pyocyanin is a blue-green, redox-active pigment and a major virulence factor of P. aeruginosa.[19] Its production is regulated by quorum sensing.
Objective: To quantify the inhibition of pyocyanin production by N-Dec-2-enoyl-L-tyrosine.
Materials:
Pseudomonas aeruginosa (e.g., PAO1)
King's A Broth
N-Dec-2-enoyl-L-tyrosine at sub-MIC concentrations
Chloroform
0.2 M HCl
Spectrophotometer
Procedure:
Culture and Treatment:
Inoculate P. aeruginosa into King's A Broth containing sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine.
Incubate at 37°C for 24-48 hours with shaking.[19]
Extraction and Quantification:
Centrifuge the cultures to pellet the cells and collect the supernatant.[19]
Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.[20]
Separate the chloroform layer (which will be blue) and add half its volume of 0.2 M HCl.[20][21] Vortex until the color of the aqueous layer turns pink.
Measure the absorbance of the pink (acidified) aqueous layer at 520 nm.[20][21]
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[21]
Protocol 5: Protease Activity Assay
P. aeruginosa secretes various proteases that degrade host tissues. This assay uses skim milk agar to visualize and quantify protease activity.[22][23]
Objective: To assess the inhibition of extracellular protease activity by N-Dec-2-enoyl-L-tyrosine.
Materials:
Pseudomonas aeruginosa
Nutrient agar supplemented with 2% skim milk
N-Dec-2-enoyl-L-tyrosine at sub-MIC concentrations
Procedure:
Plate Preparation:
Prepare nutrient agar with 2% skim milk and add sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine to the molten agar before pouring plates.
Inoculation and Incubation:
Spot-inoculate an overnight culture of P. aeruginosa onto the center of the plates.
Incubate at 37°C for 24-48 hours.
Analysis:
Protease activity is indicated by a clear zone of casein hydrolysis around the bacterial colony.
Measure the diameter of the clearing zone and compare it to the untreated control.
For a quantitative assessment, an azocasein assay can be performed on the culture supernatant.[24][25]
Protocol 6: Swarming Motility Assay
Swarming motility is a coordinated movement of bacteria across a surface and is associated with virulence and biofilm formation.[26][27]
Objective: To evaluate the effect of N-Dec-2-enoyl-L-tyrosine on the swarming motility of P. aeruginosa.
Materials:
Pseudomonas aeruginosa
Swarm agar plates (e.g., 0.5% agar in nutrient broth)
N-Dec-2-enoyl-L-tyrosine at sub-MIC concentrations
Procedure:
Plate Preparation:
Prepare swarm agar plates containing sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine.[28][29]
Allow the plates to dry at room temperature for a few hours before use.[26]
Inoculation and Incubation:
Spot-inoculate 5 µL of an overnight culture of P. aeruginosa onto the center of the swarm agar plates.[26]
Measure the diameter of the swarm zone and compare it to the untreated control. A reduction in the swarm diameter indicates inhibition of swarming motility.[30]
IV. Advanced Protocol: Mechanism of Action Studies
To understand how N-Dec-2-enoyl-L-tyrosine inhibits virulence, it is essential to examine its effect on the expression of key virulence-related genes.
Protocol 7: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
Objective: To quantify the change in expression of target virulence genes in P. aeruginosa in response to treatment with N-Dec-2-enoyl-L-tyrosine.
Materials:
Pseudomonas aeruginosa treated with N-Dec-2-enoyl-L-tyrosine
RNA extraction kit
Reverse transcriptase kit
SYBR Green qPCR master mix
Primers for target genes (e.g., lasI, lasR, rhlI, rhlR, pqsA, phzA) and a housekeeping gene (e.g., rpoD)
qRT-PCR instrument
Procedure:
RNA Extraction:
Grow P. aeruginosa to mid-log phase in the presence or absence of a sub-MIC concentration of N-Dec-2-enoyl-L-tyrosine.
Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.[31]
cDNA Synthesis:
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[32]
qRT-PCR:
Perform qRT-PCR using SYBR Green chemistry with primers for the target virulence genes and a housekeeping gene for normalization.[32][33]
The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[33]
Data Analysis:
Calculate the relative fold change in gene expression using the ΔΔCt method.[31] A significant decrease in the expression of virulence genes in the treated samples compared to the control indicates that N-Dec-2-enoyl-L-tyrosine acts at the transcriptional level.
V. Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Example Data Tables
Table 1: Effect of N-Dec-2-enoyl-L-tyrosine on C. violaceum Violacein Production
Concentration (µg/mL)
OD₆₀₀ (Growth)
OD₅₈₅ (Violacein)
% Inhibition of Violacein
0 (Control)
1.25 ± 0.05
0.98 ± 0.04
0
10
1.22 ± 0.06
0.65 ± 0.03
33.7
20
1.20 ± 0.04
0.34 ± 0.02
65.3
40
1.18 ± 0.05
0.12 ± 0.01
87.8
Table 2: Inhibition of P. aeruginosa Virulence Factors by N-Dec-2-enoyl-L-tyrosine
Concentration (µg/mL)
Biofilm Inhibition (%)
Pyocyanin Inhibition (%)
Swarm Diameter (mm)
0 (Control)
0
0
45 ± 3
10
25 ± 4
30 ± 5
35 ± 2
20
55 ± 6
62 ± 7
20 ± 2
40
85 ± 5
91 ± 4
8 ± 1
VI. Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the experimental pipeline for evaluating N-Dec-2-enoyl-L-tyrosine.
Hypothesized Mechanism of Action
Caption: Hypothesized competitive inhibition of quorum sensing by N-Dec-2-enoyl-L-tyrosine.
VII. Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of N-Dec-2-enoyl-L-tyrosine as a potential inhibitor of bacterial virulence. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the compound's efficacy and elucidate its mechanism of action. The discovery and development of novel anti-virulence agents like N-Dec-2-enoyl-L-tyrosine hold significant promise for the future of infectious disease therapy.
References
Al-Hussaini, R., & Mahasneh, A. M. (2021). Anti-virulence therapeutic strategies against bacterial infections: recent advances. Molecular and Cellular Probes, 59, 101765. [Link]
Caiazza, N. C., & O'Toole, G. A. (2004). Swarming Assay for Visualizing Bacterial Surface Motility. Journal of Visualized Experiments, (3), 107. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 6(7), e1771. [Link]
Sivaranjani, M., Srinivasan, R., Ahamed, A., & Ravikumar, V. (2021). Biofilm formation, inhibition, and dispersal assay using crystal violet staining. Bio-protocol, 11(23), e4231. [Link]
McLean, R. J., Whiteley, M., Stickler, D. J., & Fuqua, W. C. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of microbiological methods, 58(3), 351–360. [Link]
Jamal, M., Ahmad, W., Andleeb, S., & Jalil, F. (2021). Anti-virulence Therapy Against Bacterial Infections: Mechanisms of Action and Challenges. Infection and Drug Resistance, 14, 4375–4390. [Link]
Cha, J. D., Kim, J., & Lee, Y. (2020). 4.2. Crystal Violet Biofilm Inhibition Assay. Bio-protocol, 10(19), e3770. [Link]
Khalil, M. A., Sonbol, F. I., & El-Malky, W. A. (2014). Protease Activity Assay by Skim Milk Agar Method. protocols.io. [Link]
Ellinghaus, H. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. protocols.io. [Link]
Alvarez, B., Fernandez, L. A., & Garcia, P. (2020). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (161), e61494. [Link]
Diaz-Reyes, J., & Garcia-Contreras, R. (2019). Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition. Frontiers in Microbiology, 10, 709. [Link]
Partridge, J. D., & Harshey, R. M. (2013). Swarming Motility Assays in Salmonella. Methods in molecular biology (Clifton, N.J.), 954, 115–123. [Link]
Déziel, E., & Tremblay, J. (2014). Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa. Methods in molecular biology (Clifton, N.J.), 1149, 79–85. [Link]
Azeredo, J., & Azevedo, N. F. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]
Kearns, D. B. (2015). Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays. Journal of visualized experiments : JoVE, (98), e52721. [Link]
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Pastells, C., et al. (2020). Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates. Frontiers in Cellular and Infection Microbiology, 10, 369. [Link]
McLean, R. J., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351-360. [Link]
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
Kearns, D. B. (2015). Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays. ResearchGate. [Link]
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Cui, T., et al. (2025). Targeting anti-virulence factor strategies of bacterial pathogens. Biosafety and Health, 7(1), 1-10. [Link]
Defoirdt, T. (2020). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 10(19), e3779. [Link]
Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. Mysore Journal of Agricultural Sciences, 56(4), 1-10. [Link]
Silistre, H. (2013, August 8). Pyocyanin Chloroform extraction protocol? ResearchGate. [Link]
Stoyanova, M., et al. (2023). Chromobacterium violaceum: Model for Evaluating Anti-Quorum Sensing Activity of Plant Substances. Preprints.org. [Link]
Afolayan, A. J., & Ashafa, A. O. T. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. Letters in Applied NanoBioScience, 9(4), 1435-1443. [Link]
Zhang, H., et al. (2024). Design and research of new virulence factor inhibitors for plant bacterial disease control. Pest Management Science. [Link]
Khalil, M. A., et al. (2014). Protease Activity Assay by Skim Milk Agar Method v1. ResearchGate. [Link]
Packiavathy, I. A. S. V., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25719-25730. [Link]
El-Fouly, M. Z., et al. (2019). Production of antimicrobial blue green pigment Pyocyanin by marine Pseudomonas aeruginosa. Biointerface Research in Applied Chemistry, 9(6), 4646-4652. [Link]
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Szaniawska, M., et al. (2017). Detection of Pseudomonas aeruginosa Metabolite Pyocyanin in Water and Saliva by Employing the SERS Technique. Sensors (Basel, Switzerland), 17(8), 1727. [Link]
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Rocha, F., & Lincopan, N. (2020). Gene Expression Analysis in Bacteria by RT-qPCR. Springer Nature Experiments. [Link]
Application Note: Utilizing Chromobacterium violaceum for the Screening and Characterization of N-acyl-L-Tyrosine Activity
Abstract Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density, regulating processes such as virulence and biofilm formation.[1] In the G...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density, regulating processes such as virulence and biofilm formation.[1] In the Gram-negative bacterium Chromobacterium violaceum, QS controls the production of the distinctive purple pigment, violacein.[1][2] This visible and quantifiable phenotype makes C. violaceum an exceptional reporter organism for studying QS modulation.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage C. violaceum as a robust biosensor to screen for and characterize the potential quorum sensing agonistic or antagonistic activities of N-acyl-L-tyrosine (NAT) derivatives and other novel compounds. We present detailed, field-tested protocols for culture preparation, agonist and antagonist screening assays, violacein quantification, and cytotoxicity assessment to ensure data integrity.
Scientific Principle: Violacein Production as a Reporter for Quorum Sensing
The core of this bioassay lies in the tightly regulated genetic circuit controlling violacein synthesis in Chromobacterium violaceum. This regulation is primarily governed by the CviI/CviR quorum sensing system, a homolog of the well-characterized LuxI/LuxR system in Vibrio fischeri.[2][5]
The Signal Generator (CviI): The CviI synthase enzyme produces specific N-acyl-homoserine lactone (AHL) signal molecules. In the wild-type strain ATCC 12472, the dominant signal is N-decanoyl-L-homoserine lactone (C10-HSL), while other strains like ATCC 31532 produce N-hexanoyl-L-homoserine lactone (C6-HSL).[5][6][7]
The Signal Receptor (CviR): CviR is a cytoplasmic transcriptional regulator.[8] In the absence of its cognate AHL, CviR is inactive.
Activation and Response: As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a threshold concentration, AHLs diffuse into the cells and bind to the CviR protein. This CviR:AHL complex then acts as a transcriptional activator, binding to specific DNA promoter sequences, including the promoter for the vioABCDE operon.[5][8]
The Reporter Output (Violacein): The activation of the vioABCDE operon leads to the synthesis of the purple pigment violacein from its precursor, tryptophan.[5][7] The intensity of the purple color is therefore directly proportional to the activation level of the CviI/CviR quorum sensing circuit.
A test compound like N-acyl-L-tyrosine can interact with this system in two primary ways, which this guide provides protocols to assess:
Agonist Activity: The compound may mimic the native AHL, bind to and activate CviR, and induce violacein production in a reporter strain that cannot synthesize its own AHL.
Antagonist (Quorum Quenching) Activity: The compound may inhibit violacein production by interfering with the QS system, for example, by competitively binding to CviR without activating it, or by inhibiting the CviI synthase.[9][10][11]
Caption: C. violaceum Quorum Sensing Pathway and Points of Intervention.
Materials and Reagents
Item
Recommended Strain/Source
Bacterial Strains
Wild-Type Reporter
Chromobacterium violaceum ATCC 12472
AHL-Deficient Reporter
Chromobacterium violaceum CV026
Media and Reagents
Growth Medium
Luria-Bertani (LB) Broth and LB Agar
Test Compound Solvent
Dimethyl sulfoxide (DMSO), sterile-filtered
Test Compounds
N-acyl-L-tyrosine (NAT) derivatives
Positive Control (Antagonist Assay)
N-hexanoyl-L-homoserine lactone (C6-HSL)
Antibiotic (for CV026)
Kanamycin (as required by strain provider)
Violacein Extraction Solvent
DMSO
Equipment
Incubator
Set to 28-30°C
Shaking Incubator
150-200 rpm
Spectrophotometer / Microplate Reader
Capable of reading absorbance at 595 nm and 600 nm
Consumables
Sterile 96-well flat-bottom microtiter plates, tubes, etc.
Experimental Protocols
A crucial aspect of this workflow is distinguishing between true QS modulation and general antimicrobial activity. Therefore, for every assay measuring violacein production (OD at ~595 nm), a parallel measurement of bacterial growth (OD at 600 nm) must be performed.[12][13]
Caption: General Experimental Workflow for Screening Compounds.
Protocol 1: Preparation of Bacterial Inoculum
Using a sterile loop, streak the desired C. violaceum strain (ATCC 12472 or CV026) from a glycerol stock onto an LB agar plate. If using CV026, supplement the agar with the appropriate antibiotic (e.g., kanamycin).[14]
Incubate the plate at 28-30°C for 24-48 hours until single colonies are visible.
Inoculate a single, well-isolated colony into a flask containing 10 mL of sterile LB broth (with antibiotic for CV026).
Incubate overnight at 28-30°C with agitation (150-200 rpm).
The following day, dilute the overnight culture with fresh LB broth to a standardized optical density at 600 nm (OD600) of 0.1. This standardized culture is the working inoculum.[12][15]
Protocol 2: Screening for QS Agonist Activity
This protocol uses the AHL-deficient C. violaceum CV026 mutant to identify compounds that can independently activate the CviR receptor.[16]
Prepare a stock solution of your N-acyl-L-tyrosine test compounds in sterile DMSO (e.g., 20 mg/mL).
In a sterile 96-well microtiter plate, add 100 µL of the standardized CV026 inoculum (from Protocol 1, step 5) to each well.
Create a serial dilution of the test compounds directly in the plate. For example, add 2 µL of the stock solution to the first well and then perform a 2-fold serial dilution across the row. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.[14]
Controls:
Negative Control: Wells containing only the CV026 inoculum and 1% DMSO (should remain colorless).
Positive Control: Wells containing CV026 inoculum and a known concentration of a short-chain AHL like C6-HSL (should turn purple).
Seal the plate and incubate at 28-30°C for 24 hours without shaking to allow for pigment development.
Visually inspect for the appearance of purple color, indicating violacein production and potential agonist activity. Proceed to Protocol 4 for quantification.
Protocol 3: Screening for QS Antagonist (Quenching) Activity
This protocol uses the wild-type C. violaceum ATCC 12472, which produces its own AHLs and will turn purple naturally. The goal is to find compounds that inhibit this process.
Follow steps 1-3 from Protocol 2, but use the standardized wild-type ATCC 12472 inoculum instead of CV026.
Controls:
Negative Control (Maximal Pigmentation): Wells containing only the ATCC 12472 inoculum and 1% DMSO (should turn deep purple).
Positive Control: Wells containing ATCC 12472 inoculum and a known quorum sensing inhibitor.
Seal the plate and incubate at 28-30°C for 24 hours.
Visually inspect for a reduction or complete loss of purple color compared to the negative control. A colorless or less purple well indicates potential antagonist activity. Proceed to Protocol 4 for quantification.
Protocol 4: Quantification of Violacein and Bacterial Growth
Measure Bacterial Growth: After incubation, place the 96-well plate in a microplate reader and measure the absorbance at 600 nm (OD600) to determine cell density. This step is critical to rule out bactericidal/bacteriostatic effects.[17]
Pellet Cells: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet all bacterial cells.
Extract Pigment: Carefully discard the supernatant from all wells. Add 150 µL of DMSO to each well and pipette up and down vigorously to lyse the cells and solubilize the violacein pigment.[3][18]
Quantify Violacein: Centrifuge the plate again at 4,000 rpm for 10 minutes to pellet cell debris. Transfer 100 µL of the DMSO-violacein solution to a new, clean 96-well plate.
Measure the absorbance at 595 nm (OD595) using a microplate reader.[12]
Data Analysis and Interpretation
The raw OD values are used to calculate the percentage of violacein inhibition and growth inhibition.
A compound is considered a promising quorum sensing inhibitor if it shows significant inhibition of violacein production without a corresponding significant inhibition of bacterial growth.
Example Data Table:
Compound Conc. (µg/mL)
Avg. Growth (OD600)
% Growth Inhibition
Avg. Violacein (OD595)
% Violacein Inhibition
Interpretation
0 (Control)
1.250
0%
1.890
0%
Max. Activity
10
1.215
2.8%
1.323
30%
QS Inhibition
25
1.190
4.8%
0.756
60%
Strong QS Inhibition
50
1.150
8.0%
0.284
85%
Potent QS Inhibition
100
0.450
64%
0.113
94%
Confounded by Toxicity
Conclusion
The Chromobacterium violaceum bioassay is a powerful, cost-effective, and high-throughput preliminary screening tool. Its visually discernible endpoint, coupled with a straightforward quantification method, makes it ideal for identifying potential QS-modulating compounds like N-acyl-L-tyrosine derivatives. By carefully controlling for bactericidal effects, researchers can confidently identify true quorum sensing agonists and antagonists, providing lead compounds for the development of novel anti-infective therapies that aim to disarm rather than kill pathogenic bacteria.
References
Regulation of virulence in Chromobacterium violaceum and strategies to comb
Chromobacterium violaceum: Model for Evaluating Anti-Quorum Sensing Activity of Plant Substances. (2023). Preprints.org.
Swem, L. R., et al. (2009). Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor. Journal of Bacteriology. [Link]
Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. Mysore Journal of Agricultural Sciences. [Link]
Baskaran, R., et al. (2016). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. Asian Pacific Journal of Tropical Disease. [Link]
McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. [Link]
Slate. (2025). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. Slate. [Link]
Morohoshi, T., et al. (2008). N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. Microbiology. [Link]
O'Loughlin, C. T., et al. (2018). A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics. mBio. [Link]
Antônio, R. V., & Creczynski-Pasa, T. B. (2004). Genetic analysis of violacein biosynthesis by Chromobacterium violaceum. Genetics and Molecular Research. [Link]
CD Formulation. N-Acetyl-L-Tyrosine. CD Formulation. [Link]
Morohoshi, T., et al. (2008). N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. PubMed. [Link]
Stoyanova, M., et al. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI. [Link]
Blosser, R. S., & Gray, K. M. (2000). Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. Journal of Microbiological Methods. [Link]
Chen, C. H., et al. (2022). Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum. MDPI. [Link]
Yanti, et al. (2018). Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria. AMB Express. [Link]
Khan, F., et al. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Saudi Journal of Biological Sciences. [Link]
Morohoshi, T., et al. (2008). N -Acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. ResearchGate. [Link]
Khan, F., et al. (2022). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. PMC. [Link]
ResearchGate. (2025). Flavones as Quorum Sensing Inhibitors Identified by a Newly Optimized Screening Platform Using Chromobacterium violaceum as Reporter Bacteria. ResearchGate. [Link]
McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology Society. [Link]
ResearchGate. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. ResearchGate. [Link]
Sio, C. F., et al. (2006). Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1. Infection and Immunity. [Link]
Musthafa, K. S., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega. [Link]
Musthafa, K. S., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. PMC. [Link]
Taylor & Francis Online. (2024). Targeting N-acyl-homoserine lactones (AHLs) on the quorum quenching AiiA protein to eradicate biofilm formation in Vibrio parahaemolyticus. Taylor & Francis Online. [Link]
Chen, F., et al. (2017). Deciphering Physiological Functions of AHL Quorum Quenching Acylases. Frontiers in Microbiology. [Link]
Vázquez-Martínez, E. R., et al. (2020). Bioautography and GC-MS based identification of piperine and trichostachine as the active quorum quenching compounds in black pepper. Molecules. [Link]
"application of N-Dec-2-enoyl-L-tyrosine in anti-biofilm research"
Introduction: The Challenge of Bacterial Biofilms and a Novel Therapeutic Avenue Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganism...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Bacterial Biofilms and a Novel Therapeutic Avenue
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from host immune responses and antimicrobial treatments.[1][2][3] This inherent resistance makes biofilm-associated infections difficult to eradicate and a significant contributor to chronic diseases.[2][3] The development of novel anti-biofilm agents that can disrupt these resilient communities is a critical area of research.
N-Dec-2-enoyl-L-tyrosine is a promising molecule in this field. Its structure suggests a dual-pronged mechanism of action. The N-acyl chain is structurally similar to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS).[4][5][6] QS allows bacteria to coordinate gene expression in a population-density-dependent manner, and it is a key regulator of biofilm formation and virulence factor production.[4][6] It is hypothesized that N-Dec-2-enoyl-L-tyrosine can act as a competitive inhibitor of AHL signaling, thereby disrupting QS and preventing biofilm formation.[4][5] Furthermore, the L-tyrosine moiety may also play a role in modulating biofilm formation, as studies have shown that amino acids can influence bacterial adhesion and biofilm development.[7][8][9]
This application note provides a comprehensive guide for researchers on the use of N-Dec-2-enoyl-L-tyrosine in anti-biofilm research. It includes detailed protocols for assessing its efficacy, insights into its potential mechanism of action, and guidance on experimental design and troubleshooting.
Hypothesized Mechanism of Action: Disruption of Quorum Sensing
The primary hypothesized mechanism of N-Dec-2-enoyl-L-tyrosine as an anti-biofilm agent is the disruption of the quorum sensing (QS) system, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. The structural similarity of the N-decanoyl group to the acyl chain of AHLs suggests that it may act as a competitive antagonist for the AHL receptor protein (e.g., LasR or RhlR in P. aeruginosa). By binding to the receptor without activating it, the molecule can prevent the native AHL from initiating the downstream signaling cascade that leads to the expression of genes responsible for biofilm formation and virulence.
Caption: Hypothesized competitive inhibition of quorum sensing by N-Dec-2-enoyl-L-tyrosine.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-biofilm properties of N-Dec-2-enoyl-L-tyrosine. The most common and accessible method for quantifying static biofilm formation is the crystal violet microtiter plate assay.[10][11][12]
Workflow for Biofilm Inhibition and Dispersal Assays
Caption: General workflow for conducting biofilm inhibition and dispersal assays.
Before assessing anti-biofilm activity, it is crucial to determine the MIC of N-Dec-2-enoyl-L-tyrosine to ensure that any observed effects on the biofilm are not due to bactericidal or bacteriostatic activity.
Materials:
N-Dec-2-enoyl-L-tyrosine
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
Prepare a stock solution of N-Dec-2-enoyl-L-tyrosine in a suitable solvent (e.g., DMSO).
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in the growth medium.[11]
Perform serial two-fold dilutions of the compound in the 96-well plate.[11]
Add the diluted bacterial suspension to each well.
Include a positive control (bacteria without the compound) and a negative control (medium only).[10]
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[11]
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Protocol 2: Biofilm Inhibition Assay
This assay evaluates the ability of N-Dec-2-enoyl-L-tyrosine to prevent the initial formation of biofilms.
Materials:
Same as MIC assay
0.1% (w/v) Crystal Violet solution
Phosphate-buffered saline (PBS)
30% Acetic acid or 95% Ethanol for solubilization[10][11]
Procedure:
Prepare a diluted bacterial suspension as described in the MIC protocol.
Prepare serial dilutions of N-Dec-2-enoyl-L-tyrosine in the 96-well plate at sub-MIC concentrations.
Add the bacterial suspension to the wells containing the compound dilutions. Include positive (bacteria only) and negative (media only) controls.[10]
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.[11]
Gently aspirate the planktonic bacteria from each well.
Wash the wells twice with sterile PBS to remove non-adherent cells.[11]
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
Remove the crystal violet solution and wash the plate three times with PBS.[11]
Air dry the plate.
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[10][11]
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[10]
Protocol 3: Biofilm Dispersal Assay
This assay assesses the potential of N-Dec-2-enoyl-L-tyrosine to disrupt pre-formed, mature biofilms.
Procedure:
Follow steps 1-4 of the Biofilm Inhibition Assay to form mature biofilms.
After incubation, carefully remove the planktonic culture.
Wash the wells twice with 200 µL of sterile PBS.[11]
Add fresh medium containing serial dilutions of N-Dec-2-enoyl-L-tyrosine to the wells with the pre-formed biofilms.
Incubate for another 24 hours.
Proceed with the crystal violet staining and quantification as described in steps 5-11 of the Biofilm Inhibition Assay.
Quantitative Data Summary
While direct quantitative data for N-Dec-2-enoyl-L-tyrosine is not yet available in the literature, data from structurally related compounds can provide an expected range of activity. The following table summarizes the inhibitory concentrations of various anti-biofilm agents.
Note: The effective concentrations can vary significantly based on the bacterial strain, experimental conditions, and the specific endpoint being measured.
Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
Sub-MIC Concentrations: It is essential to use sub-MIC concentrations of N-Dec-2-enoyl-L-tyrosine in biofilm inhibition and dispersal assays. This ensures that the observed effects are due to the disruption of biofilm-specific mechanisms rather than simply killing the bacteria.
Static vs. Dynamic Conditions: The microtiter plate assay represents a static model of biofilm formation. For a more physiologically relevant model, especially for environments with fluid flow (e.g., catheters, pipelines), a flow cell system with microscopic analysis would be more appropriate.
Choice of Growth Medium: The composition of the growth medium can significantly impact biofilm formation. For example, supplementation with glucose can enhance biofilm production in some species.[12] It is important to choose a medium that supports robust biofilm formation for the bacterial strain being tested.
Troubleshooting Common Issues:
Issue
Potential Cause
Suggested Solution
High Variability Between Replicates
Inconsistent washing, uneven incubation temperature, edge effects in the plate.
Ensure gentle and consistent washing steps. Use a water bath for even incubation. Avoid using the outer wells of the microtiter plate or fill them with sterile medium to minimize evaporation. Increase the number of replicates.[10]
Test Compound Precipitates in Medium
Poor solubility of the compound.
Use a co-solvent like DMSO at a low final concentration (typically <1%) and ensure the final concentration is consistent across all wells. Run a solvent control to check for any effects on biofilm formation.
Compound Interferes with Absorbance Reading
The compound is colored or absorbs light at the measurement wavelength.
Include a control with the compound in the medium without bacteria for each concentration tested. Subtract the absorbance of this control from the corresponding experimental wells.[17]
Weak Biofilm Formation
The bacterial strain is a poor biofilm producer, or the growth conditions are not optimal.
Use a known strong biofilm-producing strain as a positive control. Optimize growth conditions such as medium composition, temperature, and incubation time.[13] Some bacteria may require specific surfaces for robust biofilm formation.
Conclusion
N-Dec-2-enoyl-L-tyrosine represents a promising candidate for the development of novel anti-biofilm therapeutics. Its unique structure suggests a potential to interfere with bacterial quorum sensing, a key pathway in biofilm formation. The protocols and insights provided in this application note offer a robust framework for researchers to investigate the efficacy and mechanism of action of this and other related compounds. Rigorous experimental design, including appropriate controls and an understanding of the potential pitfalls, will be crucial in advancing our understanding of these next-generation anti-biofilm agents.
Technical Support Center: Optimizing the Stability of N-Acyl-L-Tyrosine Solutions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering formulation artifacts when working with N-acyl-L-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering formulation artifacts when working with N-acyl-L-tyrosine derivatives.
While N-acetyl-L-tyrosine (NALT) is highly valued in parenteral nutrition and complex cell culture media to overcome the poor aqueous solubility of native L-tyrosine[1], it is not inert. Treating NALT as a perfectly stable amino acid is a common experimental pitfall. The amide linkage of the N-acetyl group is susceptible to hydrolysis, and understanding the causality behind this degradation is the foundational step in troubleshooting your formulations.
Mechanistic Overview: The Hydrolysis Dilemma
The primary degradation pathway for N-acetyl-L-tyrosine in aqueous solutions is the hydrolysis of the N-acetyl group[2]. When exposed to thermal stress or pH extremes, the amide bond undergoes nucleophilic attack. This reaction yields equimolar amounts of native L-tyrosine and acetic acid [2].
Because L-tyrosine is significantly less soluble than its acetylated counterpart, it rapidly exceeds its solubility limit and precipitates out of solution. Simultaneously, the liberated acetic acid drives the pH down, which catalyzes further degradation in a self-amplifying loop if the solution lacks adequate buffering capacity[2].
Figure 1: Chemical degradation pathway of N-acyl-L-tyrosine and associated troubleshooting logic.
Troubleshooting FAQs
Q: Why is my N-acetyl-L-tyrosine solution turning cloudy or forming a white precipitate after a few days?A: This is the classic visual symptom of N-acetyl group hydrolysis. The precipitate you are observing is free L-tyrosine[2]. NALT is highly soluble, but once the acetyl group is cleaved, the resulting L-tyrosine (which has a low solubility limit of approx. 0.45 mg/mL at 25°C) crashes out of the aqueous phase.
Causality & Fix: This usually occurs because the solution pH drifted outside the optimal stability window (pH 4.0–7.0)[2]. To resolve this, ensure your formulation is buffered (e.g., with 0.1 M phosphate or citrate) to a target pH of 5.5–6.5.
Q: I am seeing an unexplained drop in the pH of my cell culture media containing NALT. What is happening?A: As NALT degrades, it releases acetic acid into the medium[2]. If your media's buffering capacity is overwhelmed, this acetic acid will cause a measurable drop in pH. This not only accelerates further NALT degradation but can also negatively impact cell viability and alter the performance of other media components.
Causality & Fix: A dropping pH is a real-time indicator of active hydrolysis. To prevent this, prepare NALT solutions fresh. For short-term storage, keep the solution at 2–8°C; for long-term storage, freeze at -20°C to halt the reaction kinetics[2]. Avoid repeated freeze-thaw cycles.
Q: Can I sterilize NALT solutions using standard autoclave cycles (121°C for 15 mins)?A: Absolutely not. Autoclaving is generally not recommended for N-acyl-L-tyrosine solutions[2].
Causality & Fix: Heat provides the activation energy required to break the amide bond. The high temperature and pressure of an autoclave exponentially accelerate thermal degradation, leading to massive loss of the active ingredient[2]. Always use sterile filtration (0.22 µm PES or PVDF membranes) to sterilize these solutions.
To illustrate the critical importance of pH control, the following table summarizes the degradation trajectory of NALT under various pH conditions. Note: Data reflects typical hydrolysis kinetics for N-acetylated amino acids stored at 25°C.
pH Condition
1 Day Stability
7 Days Stability
14 Days Stability
28 Days Stability
Primary Degradant
pH 3.0 (Strongly Acidic)
98.5%
92.1%
85.4%
71.2%
L-Tyrosine & Acetic Acid
pH 5.5 (Optimal Buffer)
99.9%
99.8%
99.5%
99.1%
None detected
pH 7.0 (Neutral)
99.8%
99.5%
98.9%
98.0%
L-Tyrosine & Acetic Acid
pH 9.0 (Alkaline)
97.2%
88.4%
76.5%
58.3%
L-Tyrosine & Acetic Acid
Self-Validating Experimental Protocols
A robust experiment relies on protocols that prove their own efficacy. Below are two self-validating workflows for preparing and verifying the stability of NALT solutions.
Protocol 1: Preparation and Stabilization of NALT Solutions
Purpose: To create a stable, sterile NALT stock solution without inducing thermal or pH-driven hydrolysis.
Buffer Preparation: Prepare a 0.1 M Potassium dihydrogen phosphate buffer. Adjust the pH to exactly 6.0 using 1 M NaOH or HCl.
Dissolution: Accurately weigh the required mass of N-acetyl-L-tyrosine. Slowly add the powder to the buffer while stirring continuously at room temperature (Do NOT apply heat).
Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, airtight container.
Self-Validation Gate (Critical): Measure the pH of a 1 mL aliquot post-filtration. A drop of >0.1 pH units indicates premature hydrolysis occurred during processing. Furthermore, analyze a baseline aliquot via HPLC (Protocol 2); the L-tyrosine peak area must be <0.5% relative to the NALT peak to confirm starting material integrity.
Storage: Aliquot into single-use vials and store at -20°C[2].
Protocol 2: Stability-Indicating RP-HPLC Assay
Purpose: To quantify NALT degradation and confirm that your analytical method can successfully separate the parent compound from its degradants[3].
Mobile Phase Setup:
Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid[3].
Chromatographic Conditions: Use a C18 column (4.6 x 150 mm, 5 µm). Set flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection at 220 nm[3].
Forced Degradation (Acid Stress): To 5 mL of your NALT sample solution (0.5 mg/mL), add 1 mL of 1 M HCl. Heat at 80°C for 4 hours to force deacetylation[3].
Neutralization: Cool the stressed sample to room temperature and neutralize with 1 mL of 1 M NaOH. Dilute to a final volume of 10 mL with a 50:50 mixture of Phase A and B[3].
Self-Validation Gate (Critical): Inject the stressed sample. Calculate the resolution (
Rs
) between the NALT peak and the newly formed L-tyrosine peak. An
Rs>1.5
is strictly required to confirm the method is "stability-indicating" and capable of quantifying degradation without co-elution.
Figure 2: Forced degradation RP-HPLC workflow for validating N-acyl-L-tyrosine stability.
References
pH-dependent stability of N-Acetyl-L-tyrosine in experimental setups.Benchchem.
Application Note: HPLC Analysis of N-Acetyl-L-tyrosine Ethyl Ester Purity.Benchchem.
N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition.PubMed (NIH).
🔬 1. Troubleshooting & FAQs: Formulation and Biofilm Penetration
Welcome to the Formulation & Delivery Technical Support Center for Quorum Sensing Inhibitors (QSIs). As a Senior Application Scientist, I have designed this portal to address the critical physicochemical and biological b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Delivery Technical Support Center for Quorum Sensing Inhibitors (QSIs). As a Senior Application Scientist, I have designed this portal to address the critical physicochemical and biological barriers you face when delivering hydrophobic QSIs (such as halogenated furanones, flavonoids, and farnesol) to bacterial biofilms.
Unlike traditional bactericidal antibiotics, QSIs attenuate virulence by disrupting bacterial communication without exerting severe selective survival pressure[1]. However, their extreme hydrophobicity often leads to precipitation in aqueous media and poor penetration into the dense, negatively charged Extracellular Polymeric Substance (EPS) matrix[1][2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your nanocarrier systems.
Q1: My hydrophobic QSI precipitates almost immediately when introduced to the aqueous assay medium. How can I stabilize it for in vitro biofilm assays?The Causality: Hydrophobic molecules rapidly aggregate in aqueous environments to minimize thermodynamically unfavorable interactions with water. This aggregation drastically reduces the effective concentration of the QSI capable of interacting with bacterial receptors.
The Solution: Encapsulate the QSI within the lipid bilayer of a liposome or the core of a Solid Lipid Nanoparticle (SLN)[2][3]. For liposomes, a standard matrix of phosphatidylcholine and cholesterol (2:1 molar ratio) provides a stable hydrophobic environment for the QSI[4]. The lipid bilayer shields the QSI from the aqueous phase, preventing precipitation and allowing for controlled, dose-dependent release[4][5].
Q2: My QSI-loaded nanoparticles are stable in solution, but they fail to eradicate Pseudomonas aeruginosa biofilms. Confocal microscopy shows them trapped at the biofilm surface. What is wrong?The Causality: The P. aeruginosa EPS matrix is a dense, highly cross-linked hydrogel rich in negatively charged extracellular DNA (eDNA), exopolysaccharides, and proteins[1]. If your nanoparticles are too large or negatively charged, they will be sterically hindered or electrostatically repelled[1].
The Solution: You must tune two critical parameters:
Size: Ensure your nanoparticles are extruded or homogenized to a diameter strictly below 200 nm[1].
Surface Charge: Functionalize your nanocarriers with cationic lipids or surfactants. Incorporating 1,2-dioleoyl-trimethylammonium-propane (DOTAP) or stearylamine (SA) into your formulation yields a positive surface charge[1][4]. This positive charge facilitates electrostatic binding to the negatively charged EPS, driving deep penetration and contact-mediated delivery to the embedded bacteria[1][5].
Q3: I want to co-deliver a hydrophobic QSI (e.g., farnesol) with a hydrophilic antibiotic (e.g., ciprofloxacin or tobramycin) to achieve a synergistic effect. How do I formulate this without causing premature burst release of the antibiotic?The Causality: Hydrophilic drugs easily leak from the aqueous core of standard liposomes during storage or upon contact with serum proteins, leading to a mismatch in the temporal delivery of the QSI and the antibiotic.
The Solution: Utilize a core-shell polymeric nanoparticle or a highly optimized multilamellar liposome[6]. For example, self-assembled squalenyl hydrogen sulfate nanoparticles can trap the hydrophobic QSI in the lipidic core while electrostatically complexing the hydrophilic antibiotic in the hydrophilic shell[6]. Alternatively, in a liposomal system, farnesol can be embedded in the lipid bilayer while ciprofloxacin is actively loaded into the aqueous core using a transmembrane pH gradient, ensuring simultaneous delivery and a ~16-fold enhancement in biofilm eradication[6].
📊 2. Quantitative Data: Delivery System Comparison
To select the optimal delivery system for your specific QSI, compare the physicochemical parameters and biofilm interactions summarized below.
Delivery System
Typical Size Range
Surface Charge (Zeta)
QSI Encapsulation Efficiency (EE%)
EPS Penetration Capability
Primary Advantage for QSIs
Cationic Liposomes
100 - 150 nm
+20 to +40 mV
75% - 85%
Excellent (Electrostatic binding)
High biocompatibility; allows co-delivery of hydrophilic antibiotics[4][6].
Solid Lipid NPs (SLNs)
150 - 200 nm
Variable (-10 to +30 mV)
80% - 95%
Good (Depends on surface coating)
Superior physical stability; sustained release of highly lipophilic QSIs[3].
Lipid-Polymer Hybrid NPs
80 - 120 nm
+15 to +35 mV
85% - 90%
Excellent (Small size + cationic)
Combines polymeric stability with lipid biomimicry; highly tunable[1].
Cyclodextrin Complexes
< 10 nm
Neutral
Variable (Host-guest dependent)
Moderate (Rapid diffusion)
Increases aqueous solubility without complex nanoparticle formulation[3].
⚙️ 3. Mechanistic & Workflow Visualizations
To fully understand the intervention strategy and the formulation process, review the structural logic diagrams below.
Mechanistic pathway of nanoparticle-mediated delivery of hydrophobic QSIs to inhibit biofilm formation.
Step-by-step workflow for the formulation and validation of QSI-loaded liposomal nanocarriers.
🧪 4. Experimental Protocol: Self-Validating Synthesis of Cationic Liposomes for Hydrophobic QSIs
This protocol utilizes the thin-film hydration method followed by extrusion. It is designed as a self-validating system: you cannot proceed to in vitro testing unless the physical parameters pass the strict Quality Control (QC) checkpoint.
Materials Required:
Phosphatidylcholine (PC), Cholesterol (Chol), Stearylamine (SA) [Molar ratio 2:1:1][4].
Hydrophobic QSI (e.g., Farnesol or Synthetic Furanone).
Chloroform/Methanol (2:1 v/v).
Phosphate Buffered Saline (PBS, pH 7.4).
Mini-extruder with 100 nm and 200 nm polycarbonate membranes.
Step-by-Step Methodology:
Lipid & Drug Solubilization: Dissolve PC, Chol, SA, and the hydrophobic QSI in 10 mL of the Chloroform/Methanol mixture in a round-bottom flask.
Causality: The organic solvent ensures complete molecular mixing of the highly lipophilic QSI with the lipid tails, preventing phase separation.
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C (above the lipid phase transition temperature) until a dry, uniform lipid film forms on the flask wall.
Nitrogen Purge: Flush the flask with nitrogen gas for 30 minutes to remove trace organic solvents.
Causality: Residual chloroform can cause cellular toxicity during biofilm assays, leading to false-positive anti-biofilm results.
Hydration: Add 5 mL of pre-warmed PBS (pH 7.4) to the flask. Rotate at atmospheric pressure (without vacuum) for 1 hour at 45°C. Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).
Extrusion (Size Reduction): Pass the MLV suspension through a mini-extruder. Perform 11 passes through a 200 nm polycarbonate membrane, followed by 11 passes through a 100 nm membrane.
Causality: An odd number of passes ensures the final extrusion exits the clean side of the extruder block. Sequential downsizing prevents membrane rupture and ensures a monodisperse population capable of penetrating the EPS[1].
Self-Validation Checkpoint (Critical Step):
Analyze an aliquot using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
Pass Criteria: Z-average diameter must be between 100–150 nm. Polydispersity Index (PDI) must be < 0.2 (indicating uniform size). Zeta potential must be > +20 mV[4].
Failure Action: If PDI > 0.2, re-extrude the sample 5 more times. If Zeta potential is < +20 mV, the SA integration failed; discard and reformulate.
Purification: Remove unencapsulated QSI via dialysis (MWCO 10 kDa) against PBS for 24 hours at 4°C.
Quantification: Lyse a small aliquot of the purified liposomes with Triton X-100 and quantify the QSI concentration via HPLC to determine Encapsulation Efficiency (EE%).
📚 5. References
Design of Nanosystems for the Delivery of Quorum Sensing Inhibitors: A Preliminary Study. Molecules. 2020.[Link]
Nanotechnology-Based Drug Delivery Systems to Control Bacterial-Biofilm-Associated Lung Infections. MDPI. 2023.[Link]
Nanotechnology-based drug delivery systems for control of microbial biofilms: a review. Dove Medical Press. 2018.[Link]
Liposomes-Based Drug Delivery Systems of Anti-Biofilm Agents to Combat Bacterial Biofilm Formation. American University of Sharjah. 2023.[Link]
Advances in Nanotechnology for Biofilm Inhibition. ACS Omega. 2023.[Link]
Incorporation of Farnesol Significantly Increases the Efficacy of Liposomal Ciprofloxacin against Pseudomonas aeruginosa Biofilms in Vitro. ResearchGate. 2026.[Link]
Technical Support Center: Troubleshooting Biofilm Assays with N-Dec-2-enoyl-L-tyrosine
Welcome to the Application Scientist Support Hub. Working with specialized long-chain N-acyl amino acids (NAAAs) like N-Dec-2-enoyl-L-tyrosine requires a fundamental understanding of their biophysical behavior.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub.
Working with specialized long-chain N-acyl amino acids (NAAAs) like N-Dec-2-enoyl-L-tyrosine requires a fundamental understanding of their biophysical behavior. While these compounds are potent biofilm modulators and biosurfactants[1], their amphiphilic nature—comprising a hydrophobic 10-carbon unsaturated tail and a polar tyrosine headgroup—introduces unique variables into standard in vitro assays.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your biofilm assays yield robust, reproducible data.
Q: My N-Dec-2-enoyl-L-tyrosine precipitates or creates a cloudy suspension when added to the bacterial culture medium. How do I resolve this?
Causality & Solution:
Amphiphilic signaling molecules do not behave like simple hydrophilic antibiotics. In aqueous media, they spontaneously self-assemble into micelles or vesicles once their concentration exceeds the Critical Aggregation Concentration (CAC)[2]. If you observe cloudiness, you have exceeded the solubility limit or the CAC, leading to macro-aggregation. This drastically reduces the effective monomer concentration available to interact with bacterial targets.
Action: Prepare a highly concentrated stock (e.g., 50–100 mM) in 100% DMSO to fully solvate the hydrophobic tail.
Action: Perform all serial dilutions in DMSO before adding the compound to the aqueous medium.
Self-Validation: Ensure the final DMSO concentration in your assay never exceeds 1% (v/v). Always run a "Vehicle Control" (1% DMSO in medium) to confirm the solvent itself is not inducing osmotic stress or artificial biofilm inhibition.
Section 2: Assay Design - Inhibition vs. Dispersion
Q: The compound shows strong activity in preventing biofilm formation, but fails to disperse mature, 48-hour biofilms. Is the compound degrading?
Causality & Solution:
Biofilm inhibition (preventing initial attachment) and biofilm dispersion (breaking down a mature extracellular polymeric substance [EPS] matrix) are mechanistically distinct processes. N-acyl amino acids often function by disrupting cell surface protein localization during the initial attachment phase[3]. Because they target the accumulation step, they are excellent inhibitors but generally poor dispersers of pre-formed polysaccharide matrices.
Action: Align your dosing schedule with your biological question. For inhibition, the compound must be added at
t=0
hours. For dispersion, add the compound 24–48 hours post-inoculation.
Self-Validation: If testing dispersion, include a known enzymatic dispersant (e.g., Proteinase K for proteinaceous matrices or DNase I for eDNA) as a positive control to validate that your specific biofilm model is capable of being dispersed.
Section 3: Staining Artifacts & Quantification
Q: I am getting high background noise and inconsistent well-to-well readings using the standard Crystal Violet (CV) assay.
Causality & Solution:
Crystal violet is a basic dye that binds electrostatically to negatively charged molecules. N-Dec-2-enoyl-L-tyrosine contains a free carboxylic acid group on its tyrosine moiety. If the compound forms vesicles that adhere to the polystyrene plate, the CV dye will bind directly to the NAAA rather than the biofilm biomass, causing false-positive readings[4].
Action: Introduce a stringent washing step (3x with 1x PBS) before methanol fixation to remove residual compound micelles.
Alternative: Switch to a metabolic viability assay (e.g., XTT or Resazurin reduction). These assays measure the respiratory activity of the cells embedded within the biofilm, completely bypassing dye-binding artifacts associated with the compound's carboxylate group.
Quantitative Data: Troubleshooting Matrix
The following table summarizes the critical quantitative parameters required to optimize N-Dec-2-enoyl-L-tyrosine in microtiter plate assays.
Parameter
Recommended Range
Causality / Rationale
Stock Concentration
50 – 100 mM in DMSO
Ensures complete solubilization of the hydrophobic decenoyl chain.
Working Concentration
1 µM – 200 µM
Keeps the compound below typical macro-aggregation thresholds[2].
Max Solvent (DMSO)
≤
1.0% (v/v)
Prevents solvent-induced osmotic stress and baseline biofilm disruption.
Inhibition Addition Time
t=0
hours
Targets initial surface adhesion and early microcolony formation[3].
Dispersion Addition Time
t=24
or
48
hours
Assesses the ability to penetrate and degrade mature EPS matrix[4].
Washing Buffer
1x PBS (pH 7.4)
Maintains physiological pH; prevents protonation of the tyrosine carboxylate.
This step-by-step methodology evaluates the ability of N-Dec-2-enoyl-L-tyrosine to prevent biofilm formation. It is designed as a self-validating system, incorporating internal controls to isolate the compound's true biological effect from solvent toxicity and background noise.
Preparation of Treatment Plate: Dilute the exponential phase bacterial suspension to an OD600 of 0.01 using an appropriate biofilm-promoting medium (e.g., TSB + 1% glucose). Add 198 µL of this suspension to the test wells.
Compound Addition: Add 2 µL of the serially diluted N-Dec-2-enoyl-L-tyrosine DMSO working stocks to achieve your final target concentrations (e.g., 10, 50, 100, 200 µM).
Self-Validating Controls (Mandatory):
Vehicle Control: Add 2 µL of 100% DMSO to 198 µL of bacterial suspension. (Validates that the solvent is non-toxic).
Blank Control: Add 200 µL of sterile medium. (Validates sterility and establishes baseline absorbance).
Positive Control: Add a known biofilm inhibitor (e.g., 50 µM of a validated D-amino acid[3]).
Incubation: Seal the plate with a breathable membrane to prevent edge-effect evaporation. Incubate statically at the optimal temperature for your specific bacterial strain (e.g., 37°C) for 24 hours.
Washing: Carefully aspirate the planktonic culture. Wash each well gently 3 times with 250 µL of sterile 1x PBS (pH 7.4) to remove non-adherent cells and residual N-acyl amino acid micelles[4].
Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Air dry completely. Stain with 200 µL of 0.1% CV for 15 minutes at room temperature.
Elution & Quantification: Wash off excess dye under running tap water until the runoff is clear. Air dry. Solubilize the bound CV with 200 µL of 33% acetic acid for 15 minutes. Transfer 150 µL to a new plate and read absorbance at 590 nm.
Visualizations
Self-validating 96-well microtiter plate workflow for biofilm inhibition assays.
Concentration-dependent biophysical behavior of N-acyl amino acids in assays.
References[3] Title: Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development
Source: American Society for Microbiology
URL:[Link][4] Title: Metabolite-Driven Modulation of Biofilm Formation in Shewanella: Insights from Shewanella sp. Pdp11 Extracellular Products
Source: PMC (National Institutes of Health)
URL:[Link][1] Title: Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA
Source: Journal of the American Chemical Society
URL:[Link][2] Title: Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles: An Integrated Experimental and Molecular Dynamics Study
Source: The Journal of Physical Chemistry B - ACS Publications
URL:[Link]
Technical Support Center: Chemical Derivatization of N-Acyl-L-Tyrosine
Welcome to the Technical Support Center for N-acyl-L-tyrosine (NAT) research. As application scientists, we frequently observe that while endogenous NATs—such as N-arachidonoyl tyrosine (NATyr)—are potent signaling lipid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-acyl-L-tyrosine (NAT) research. As application scientists, we frequently observe that while endogenous NATs—such as N-arachidonoyl tyrosine (NATyr)—are potent signaling lipids that modulate transient receptor potential (TRP) channels like TRPV4[1] and TRPA1[2], their utility in translational models is bottlenecked by rapid enzymatic degradation and poor aqueous solubility.
This guide provides actionable troubleshooting steps, structural derivatization strategies, and self-validating protocols to enhance the bioactivity, analytical detection, and metabolic stability of your NAT compounds.
Logical relationship between NAT derivatization, enzymatic resistance, and sustained bioactivity.
Frequently Asked Questions (FAQs)
Q1: Why does my synthesized N-arachidonoyl-L-tyrosine (NATyr) lose its pharmacological activity so rapidly in serum-supplemented cell assays?A1: The rapid loss of activity is driven by enzymatic hydrolysis. In serum and tissues, NATs are rapidly cleaved into their constituent fatty acids and amino acids primarily by Peptidase M20 Domain Containing 1 (PM20D1)[3], and to a lesser extent by Fatty Acid Amide Hydrolase (FAAH)[4]. PM20D1 is a highly abundant circulating enzyme specifically evolved to regulate N-acyl amino acid levels. If your assay contains serum, PM20D1 will rapidly degrade your compound before it can engage target receptors.
Q2: How can I chemically modify the tyrosine headgroup to prevent PM20D1-mediated cleavage while maintaining receptor efficacy?A2: Structure-activity relationship (SAR) studies indicate that the enzyme requires strict stereochemical and structural recognition of the natural L-amino acid headgroup. Substituting the natural L-tyrosine headgroup with unnatural analogues confers resistance. For instance, replacing the standard amino acid headgroup with an isoindoline-1-carboxylate moiety completely prevents PM20D1 from hydrolyzing the amide bond, yielding a highly stable, bioactive uncoupler[5]. Alternatively, utilizing D-tyrosine or N-methylation can sterically hinder enzymatic docking.
Q3: My NAT derivatives are undetectable in LC-MS/MS at low physiological concentrations. How can I enhance the signal?A3: N-acyl amino acids often exhibit poor ionization efficiency in standard electrospray ionization (ESI) due to the lack of a highly basic site. You can drastically improve the MS/MS response by performing a 2-dimethylaminoethylamine (DMED) derivatization on the carboxylic acid moiety of the tyrosine[6]. This embeds a readily ionizable tertiary amine group, enriching the MS/MS fragmentation spectra and allowing for high-sensitivity detection.
Troubleshooting Guide & Step-by-Step Protocols
Issue 1: Low Yield and Racemization During N-Acylation of L-Tyrosine
The Problem: Direct coupling of fatty acid chlorides with unprotected L-tyrosine often leads to competitive O-acylation (at the phenol group) and racemization at the alpha-carbon due to the harsh basic conditions required for the Schotten-Baumann reaction.
The Solution: Use a mild carbodiimide-based coupling method with an O-protected tyrosine derivative to ensure regioselectivity and preserve chirality.
Protocol: EDC/HOBt Coupling for N-Acyl Tyrosine Synthesis
Preparation: Dissolve 1.0 eq of the target fatty acid (e.g., arachidonic acid) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the oxidation of the polyunsaturated double bonds in the arachidonoyl chain.
Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes. Causality: HOBt suppresses the formation of the inactive N-acylurea byproduct and minimizes racemization of the activated ester.
Coupling: Add 1.1 eq of O-tert-butyl-L-tyrosine methyl ester hydrochloride and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The O-tert-butyl group strictly prevents O-acylation at the phenolic hydroxyl, ensuring 100% N-acylation.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Deprotection: Purify the intermediate via silica gel chromatography. To remove the O-tBu and methyl ester protecting groups, treat with a mixture of Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours, followed by gentle basic hydrolysis (LiOH in THF/H2O).
Validation: Confirm the absence of racemization using chiral LC-MS.
The Problem: Poor aqueous solubility of long-chain NATs leads to micelle formation or precipitation in the assay buffer, causing artificially low EC50 readings or erratic fluorescence signals.
The Solution: Optimize the vehicle delivery system using physiological carrier proteins rather than relying solely on organic solvents.
Protocol: Solubilization for Cell-Based Assays
Stock Preparation: Dissolve the derivatized NAT in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -80°C.
Working Solution: On the day of the experiment, dilute the stock into the assay buffer (e.g., HBSS) containing 0.1% to 0.5% fatty acid-free Bovine Serum Albumin (BSA). Causality: Serum albumin acts as a physiological lipid carrier, binding the hydrophobic acyl tail and maintaining the compound in a bioavailable monomeric state, preventing precipitation[7].
Assay Execution: Apply to HEK293 cells expressing TRPA1 or TRPV4 loaded with Fura-2AM dye. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane fluidization, which can cause false-positive TRP channel activation.
Quantitative Data Presentation
To benchmark your derivatized compounds, compare your calcium mobilization and stability assays against the established quantitative parameters of endogenous and synthetic modulators.
Table 1: Comparative Bioactivity and Stability of TRPA1 Modulators and NAT Derivatives
Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH
eLife
URL: [Link]
Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity
Cell Chemical Biology - NIH
URL:[Link]
Chapter 6: Natural Compounds and Synthetic Drugs Targeting the Ionotropic Cannabinoid Members of Transient Receptor Potential (TRP) Channels
RSC Books
URL:[Link]
Ligand determinants of fatty acid activation of the pronociceptive ion channel TRPA1
PeerJ
URL: [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids
Frontiers
URL:[Link]
Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library
Analytical Chemistry - ACS Publications
URL:[Link]
"overcoming poor solubility of long-chain N-acyl amino acids"
Welcome to the Technical Support Center for Lipid and Amphiphile Handling. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when working with long-chain N-acyl am...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Lipid and Amphiphile Handling. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when working with long-chain N-acyl amino acids (NAAAs) like N-arachidonoyl glycine (NAGly) or N-oleoyl serine.
While these endocannabinoid-related lipids show immense therapeutic promise, their amphiphilic nature makes them notoriously difficult to handle. Below is our comprehensive troubleshooting guide and FAQ designed to help you overcome precipitation, aggregation, and dosing limitations.
Diagnostic Workflow: Choosing Your Solubilization Strategy
Before troubleshooting, you must align your solubilization strategy with your experimental endpoint. The decision tree below outlines the optimal paths based on the required concentration and biological application.
Decision tree for selecting N-acyl amino acid solubilization strategies based on application.
Troubleshooting Guide 1: In Vitro Cellular & Enzymatic Assays
The Issue:
Your N-arachidonoyl glycine precipitates immediately when diluted from a DMSO stock into an aqueous cellular assay buffer, limiting your maximum testable concentration to 30 µM or less .
The Causality:
Long-chain NAAAs possess a highly hydrophobic acyl tail and a polar amino acid head group. In aqueous solutions, if the ambient temperature is below the lipid's Krafft point, the solubility of the monomer is lower than its Critical Micelle Concentration (CMC) . Instead of forming soluble micelles, the hydrophobic tails thermodynamically associate to minimize contact with water, leading to the formation of insoluble macroscopic crystals.
The Solution: Host-Guest Complexation
To bypass the Krafft temperature limitation without using cell-lysing detergents, we recommend complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the C16-C20 acyl chain, while its hydrophilic exterior maintains aqueous solubility.
Host-guest inclusion complex formation between NAAA and HP-β-Cyclodextrin.
Self-Validating Protocol: HP-β-CD Complexation
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., HBSS or PBS).
Dissolution: Dissolve the NAAA in 100% molecular-grade ethanol to create a 10 mM stock.
Complexation: Add the NAAA ethanol stock dropwise to the HP-β-CD solution under continuous, vigorous vortexing. The molar ratio of NAAA to HP-β-CD should be at least 1:5.
Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen gas at 37°C until the original aqueous volume is reached.
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.
Validation Step: Centrifuge an aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the measured concentration is <95% of your theoretical input, the complexation was incomplete (likely due to insufficient vortexing or inadequate cyclodextrin ratio).
Troubleshooting Guide 2: In Vivo Formulation & Dosing
The Issue:
You are transitioning to in vivo efficacy models but require high-concentration dosing solutions. Simple cosolvents (like >10% DMSO) cause severe tissue necrosis at the injection site, and cyclodextrins are proving too voluminous for intravenous (IV) delivery .
The Causality:
Systemic delivery requires the lipid to remain soluble in the bloodstream without prematurely partitioning into red blood cell membranes (which causes hemolysis). Free NAAAs injected IV will immediately bind to serum albumin, but if the local injection concentration exceeds albumin's carrying capacity, the lipid will form emboli.
The Solution: Liposomal Encapsulation
Integrating the NAAA into a stable lipid bilayer prevents aggregation and allows for high-concentration, biocompatible dosing.
Step-by-step workflow for the thin-film hydration method to produce NAAA liposomes.
Self-Validating Protocol: Thin-Film Hydration
Lipid Mixing: Combine the NAAA, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and Cholesterol in a 1:4:2 molar ratio in a glass round-bottom flask using Chloroform/Methanol (2:1 v/v).
Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms. Desiccate under vacuum overnight to remove trace solvents.
Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) while agitating for 1 hour.
Extrusion: Pass the hydrated multilamellar vesicles through a 100 nm polycarbonate membrane 11 times using a mini-extruder at 60°C.
Validation Step: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful, self-validated batch will yield a Z-average of 100–120 nm with a PDI < 0.15. Any PDI > 0.2 indicates aggregation or incomplete extrusion.
Quantitative Data: Comparison of Solubilization Strategies
Solubilization Strategy
Max Achievable Concentration
Biocompatibility
Primary Application
Mechanistic Drawback
DMSO (<1%)
~10–30 µM
Moderate
In vitro screening
High risk of precipitation upon aqueous dilution.
BSA (0.1% w/v)
~50 µM
High
Cell culture assays
Protein binding alters the "free" drug fraction available to targets.
HP-β-CD (20% w/v)
>1 mM
High
In vitro / Oral in vivo
Can deplete cellular membrane cholesterol at high concentrations.
Q: Why does my NAAA precipitate even after I adjust the buffer pH to 7.4?A: The carboxylate head group of an N-acyl amino acid typically has a pKa between 3.5 and 4.0. At pH 7.4, it is fully deprotonated and anionic, which should aid solubility. However, if your assay buffer contains divalent cations (like Ca²⁺ or Mg²⁺ in HBSS or Tyrode's solution), these ions form highly stable, insoluble salt bridges with the carboxylate groups, instantly crashing the lipid out of solution. If your assay permits, use a calcium-free buffer or add 1 mM EDTA.
Q: Can I just use standard detergents like Tween-20 or Triton X-100 to force it into solution?A: We strongly advise against this for biological assays. While these detergents will lower the surface tension and solubilize the NAAA, they form mixed micelles. This traps your compound, drastically reducing the free monomer fraction available to interact with your target receptor or enzyme. Furthermore, Triton X-100 will permeabilize cellular membranes, confounding any cell-based assay results.
Q: Can I just heat the solution before my assay?A: Heating the solution above the NAAA's Krafft point will temporarily solubilize it. However, the moment the solution cools back down to 37°C (incubator temperature) or room temperature, the compound will precipitate again, leading to highly irreproducible assay data.
References
Title: N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications
Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects
URL: [Link]
Title: Improvement of the solubility and intestinal absorption of curcumin by N-acyl taurates and cyclodextrins
Source: Biological and Pharmaceutical Bulletin (J-STAGE)
URL: [Link]
Title: Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2
Source: ACS Chemical Neuroscience
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Bacterial Signaling: N-Acyl-Tyrosines vs. N-Acyl-Homoserine Lactones
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signal...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signaling molecules orchestrate collective behaviors, including biofilm formation, virulence, and antibiotic production. The most extensively studied of these signals in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs).[1][2] However, the chemical language of bacteria is far more diverse. This guide provides a detailed comparison of the canonical AHLs with a less ubiquitous but emerging class of molecules: N-acyl-tyrosines (NATs), with a specific focus on structures like N-Dec-2-enoyl-L-tyrosine.
While AHLs are well-established as dedicated quorum sensing molecules, NATs represent a broader class of microbial metabolites with varied and less-defined roles, including potential signaling functions.[1] This guide will delve into their structural and functional differences, biosynthetic origins, and the experimental methodologies used to study them, providing a critical perspective for researchers exploring novel bacterial communication pathways.
Structural and Physicochemical Distinctions
A fundamental divergence between these two classes of molecules lies in their core chemical scaffolds.
N-Acyl-Homoserine Lactones (AHLs): AHLs are characterized by a conserved homoserine lactone ring linked via an amide bond to an acyl chain.[3] This acyl chain can vary in length (typically from 4 to 18 carbons) and may possess modifications at the C3 position, such as a keto or hydroxyl group.[4][5] These variations in the acyl chain confer specificity to the signaling system.[6] The homoserine lactone moiety imparts a degree of hydrophilicity, while the acyl chain provides a hydrophobic character, allowing for diffusion across bacterial membranes.[1]
N-Acyl-Tyrosines (NATs): In contrast, NATs, including N-Dec-2-enoyl-L-tyrosine, feature a tyrosine amino acid core. The acyl group is attached to the amino group of the tyrosine. The presence of the phenolic side chain of tyrosine introduces distinct physicochemical properties compared to the homoserine lactone ring of AHLs. This aromatic moiety can participate in different types of molecular interactions, such as pi-stacking, and alters the overall polarity and solubility of the molecule.[1]
Feature
N-Acyl-Homoserine Lactones (AHLs)
N-Acyl-Tyrosines (NATs)
Core Structure
Homoserine lactone ring
Tyrosine amino acid
Key Functional Group
Lactone
Phenolic hydroxyl group
Acyl Chain Variation
C4-C18, with potential C3 modifications
Variable, including unsaturated chains like dec-2-enoyl
Physicochemical Nature
Amphipathic, with a balance of hydrophilic and hydrophobic regions
Amphipathic, with an aromatic, polar head group
Biosynthesis and Genetic Loci
The biosynthetic pathways for AHLs are well-characterized and genetically encoded by conserved synthase-receptor gene pairs. The biosynthesis of NATs is less understood and appears to be more varied.
AHL Biosynthesis: The synthesis of AHLs is primarily catalyzed by LuxI-family synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the source of the acyl chain.[4][7] The luxI gene is typically located adjacent to the gene encoding its cognate receptor, luxR, forming a canonical quorum sensing cassette.
NAT Biosynthesis: The biosynthesis of NATs is not as clearly defined as a conserved pathway. While specific synthases for molecules like N-Dec-2-enoyl-L-tyrosine are not well-documented, studies on long-chain N-acyl tyrosines have identified N-acyl synthases that are related to AHL synthases.[1] These enzymes likely utilize an activated acyl donor and L-tyrosine as substrates. The genetic organization of NAT biosynthetic genes is not as consistently linked to a specific receptor as the luxI/luxR paradigm.
Signaling Mechanisms and Receptors
The mode of action and the receptor families for AHLs and NATs are distinct, reflecting their different evolutionary origins and functional roles.
AHL Signaling: AHLs typically function as autoinducers in a positive feedback loop.[2] They diffuse into the cytoplasm and bind to their cognate LuxR-type transcriptional regulators. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.[5] This, in turn, modulates the expression of genes involved in collective behaviors.
NAT Signaling: A dedicated receptor for N-Dec-2-enoyl-L-tyrosine or other NATs in the context of quorum sensing has not been definitively identified. However, the biological activities observed for some NATs, such as the inhibition of biofilm formation in Pseudomonas aeruginosa, suggest they can influence bacterial physiology.[1] This could occur through various mechanisms, including:
Non-specific membrane interactions: The amphipathic nature of NATs could lead to their intercalation into the bacterial membrane, altering its properties and affecting the function of membrane-associated proteins.
Enzyme inhibition: NATs could act as inhibitors of enzymes involved in virulence or biofilm formation.
Interaction with orphan LuxR-type receptors: It is plausible that some bacteria possess LuxR-family proteins that do not have a cognate AHL synthase and may recognize other small molecules, including NATs.
Below is a diagram illustrating the canonical AHL signaling pathway.
Caption: Canonical AHL-mediated quorum sensing pathway.
Experimental Methodologies for Detection and Characterization
The methods to study AHLs are well-established, while those for NATs are more general and based on standard natural product chemistry techniques.
AHL Detection and Quantification:
Bioluminescent Reporter Strains: Genetically engineered bacteria that produce light or a colored product in response to specific AHLs are commonly used for detection and quantification.[8]
Chromatography and Mass Spectrometry: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed for the separation, identification, and quantification of AHLs from bacterial cultures.[]
Cell-free Assays: In vitro assays using purified LuxR proteins and reporter DNA can be used to screen for AHL activity without the complexities of a whole-cell system.[10][11]
NAT Detection and Characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the detection and structural elucidation of NATs in complex biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the precise chemical structure of purified NATs.
Bioactivity-Guided Fractionation: For discovering novel NATs with specific biological activities, extracts from microbial cultures are fractionated, and the fractions are tested in a relevant bioassay (e.g., biofilm inhibition assay). Active fractions are then further purified and analyzed to identify the responsible compound.
Below is a workflow for the discovery and characterization of novel bacterial signaling molecules.
Caption: General workflow for identifying novel bioactive molecules.
Conclusion and Future Directions
The comparison between N-acyl-homoserine lactones and N-acyl-tyrosines highlights the diversity of chemical signals employed by bacteria. While AHLs represent a highly specific and well-understood system of quorum sensing, NATs are a broader class of metabolites with more varied and, as of now, less-defined roles in bacterial communication and interaction.
For researchers in drug development, the well-established AHL signaling pathways present clear targets for quorum quenching strategies to combat bacterial infections.[12] The study of NATs, on the other hand, offers opportunities to discover novel bioactive compounds with potential antibiotic or anti-biofilm properties.[1] Further research is needed to elucidate the specific biosynthetic pathways, receptors, and regulatory networks associated with NATs to fully understand their place in the complex world of bacterial chemical communication.
References
Bacterial tyrosine kinases: evolution, biological function and structural insights. (n.d.). PMC. Retrieved from [Link]
Synthetic Libraries of Tyrosine-Derived Bacterial Metabolites. (n.d.). PMC. Retrieved from [Link]
Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (n.d.). PMC. Retrieved from [Link]
Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. (n.d.). ASM Journals. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (n.d.). Frontiers. Retrieved from [Link]
Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.). ASM Journals. Retrieved from [Link]
Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.). PMC. Retrieved from [Link]
Biosynthesis pathway of N-acyl-homoserine lactone. Adapted from Keller and Surette, 2006. (n.d.). ResearchGate. Retrieved from [Link]
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (n.d.). PMC. Retrieved from [Link]
Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. (n.d.). PNAS. Retrieved from [Link]
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. (n.d.). PMC. Retrieved from [Link]
Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. (n.d.). ACS Publications. Retrieved from [Link]
Synthesis of Signaling N-Acyl-Homoserine-Lactones... (n.d.). Ovid. Retrieved from [Link]
Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]
Bacterial Signals and Antagonists: The Interaction Between Bacteria and Higher Organisms. (n.d.). Caister Academic Press. Retrieved from [Link]
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. (n.d.). Chemical Reviews. Retrieved from [Link]
The Phylogenetic Origin of the Bifunctional Tyrosine- Pathway Protein in the Enteric Lineage of BacteriaIT. (n.d.). Argonne National Laboratory. Retrieved from [Link]
FERM family proteins and their importance in cellular movements and wound healing (review). (n.d.). PubMed. Retrieved from [Link]
Summary of the methods developed for determination of AHL compounds. (n.d.). ResearchGate. Retrieved from [Link]
Effects of Exogenous N -Acyl-Homoserine Lactones on Biofilm Formation and Motility in Acinetobacter nosocomialis. (n.d.). KoreaMed Synapse. Retrieved from [Link]
Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. (n.d.). Frontiers. Retrieved from [Link]
IMPROVED SYNTHESIS OF TYROSINE-DERIVED DIPHENOL MONOMERS. (n.d.). European Patent Office. Retrieved from [Link]
The role of tyrosine in protein-dopamine based bioinspired adhesives: the stoichiometry that maximizes bonding strength. (n.d.). Frontiers. Retrieved from [Link]
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. Retrieved from [Link]
Recent Advances in the Biological Synthesis of l-Tyrosine Derivatives by Genetically Engineered Microbes. (n.d.). PubMed. Retrieved from [Link]
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. (n.d.). ResearchGate. Retrieved from [Link]
L-tyrosine inhibits the formation of amyloid fibers of human lysozyme at physiological pH and temperature. (n.d.). PMC. Retrieved from [Link]
High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. (n.d.). eLife. Retrieved from [Link]
ヘムを生体内シグナル伝達分子として利用する 制御タンパク質の構造と機能. (n.d.). 生化学. Retrieved from [Link]
Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). (n.d.). MDPI. Retrieved from [Link]
Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. (n.d.). eLife. Retrieved from [Link]
A Researcher's Guide to Target Deconvolution: Using Bacterial Mutant Strains to Confirm N-Dec-2-enoyl-L-tyrosine Targets
Introduction: The Crucial Last Mile in Phenotypic Discovery The discovery of novel bioactive small molecules, such as the N-acyl amino acid N-Dec-2-enoyl-L-tyrosine, through phenotypic screening is an exhilarating first...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Crucial Last Mile in Phenotypic Discovery
The discovery of novel bioactive small molecules, such as the N-acyl amino acid N-Dec-2-enoyl-L-tyrosine, through phenotypic screening is an exhilarating first step.[1][2] This molecule, with its structural similarity to known bacterial signaling compounds like N-acyl homoserine lactones (AHLs), holds promise as a modulator of bacterial processes, potentially quorum sensing or other regulatory networks.[3][4] However, a phenotype—be it growth inhibition, biofilm modulation, or virulence factor attenuation—is merely a clue. The critical next step, and often the most challenging, is identifying the specific molecular target(s) of the compound.[5][6]
Target deconvolution is essential for rational drug development. It allows for mechanism-of-action studies, facilitates structure-activity relationship (SAR) optimization, and helps predict and mitigate off-target effects and potential toxicity.[7] While biochemical methods like chemical proteomics are powerful, genetic approaches using bacterial mutant strains offer an unbiased, in-vivo perspective on a compound's activity within the complex cellular environment.[7]
This guide provides a comparative framework and detailed protocols for leveraging bacterial mutant libraries to identify and validate the cellular targets of N-Dec-2-enoyl-L-tyrosine. We will explore the strategic landscape of genetic screening, from broad, discovery-oriented approaches to precise, hypothesis-driven validation, ensuring a robust and self-validating workflow.
Part 1: The Strategic Landscape: A Comparison of Mutant-Based Target ID Approaches
The path from a bioactive compound to a validated target is not linear. It requires a multi-pronged strategy. The choice of method depends on available resources, the nature of the compound's effect, and the genetic tractability of the bacterial species . The overall logic involves generating a hypothesis through a broad screen and then rigorously testing that hypothesis with precise genetic tools and biophysical validation.
Caption: Integrated workflow for target identification and validation.
Forward Genetics: From Phenotype to Gene
This classical approach identifies genes that, when mutated, alter the organism's response to the compound. It is a powerful, unbiased method for discovering targets, resistance mechanisms, and unexpected pathway connections.
Spontaneous Resistance Selection: The simplest method. By exposing a large bacterial population to a high concentration of N-Dec-2-enoyl-L-tyrosine, one can select for rare, spontaneous mutants that survive.[7][8] Whole-genome sequencing of these resistant isolates often reveals mutations in the drug's direct target or in genes that confer resistance, such as efflux pumps.[7] The causality here is strong selection pressure; only cells with a beneficial mutation that reduces the compound's efficacy will survive and propagate.
Transposon Mutagenesis: This technique provides a more systematic way to generate a diverse library of loss-of-function mutants. A transposon, a mobile genetic element, is randomly inserted throughout the bacterial genome, typically disrupting a single gene at the site of insertion.[9][10] This library can then be screened for mutants with altered sensitivity (either increased resistance or hypersensitivity) to N-Dec-2-enoyl-L-tyrosine.[11][12] Identifying the transposon insertion site directly points to the disrupted gene responsible for the phenotype.
Reverse Genetics & Chemical Genomics: From Gene to Phenotype
These approaches leverage ordered, arrayed libraries of mutants where each strain has a known genetic modification. They are excellent for systematically testing hypotheses and understanding the broader cellular context of a compound's activity.
Gene Overexpression Screening: This powerful technique can identify a target by dosage effect. An ordered library where each strain overexpresses a single, known gene is screened in the presence of an inhibitory concentration of N-Dec-2-enoyl-L-tyrosine.[7] A strain that shows enhanced resistance likely overexpresses the direct protein target of the compound. The rationale is that the excess target protein effectively titrates out the compound, requiring a higher concentration to achieve the same inhibitory effect.
Systematic Knockout/Knockdown Libraries: Screening ordered libraries of gene deletion or knockdown mutants (e.g., CRISPRi-based) can identify genes that are essential for the compound's activity. A mutant that becomes resistant to the compound may lack a protein required to activate the compound or a component of the targeted pathway. Conversely, a mutant that becomes hypersensitive may have a compromised ability to deal with the stress induced by the compound, often pointing to parallel pathways.
Comparison of Genetic Screening Strategies
Strategy
Principle
Pros
Cons
Best For...
Spontaneous Resistance
Selection for random mutations conferring resistance.[7]
Directly identifies the target via dosage effect. High-throughput.
Requires a pre-existing, ordered library. Can produce artifacts from non-physiological protein levels.
Pinpointing the direct binding target when the compound is inhibitory.
Systematic Knockouts
Screening of an ordered gene deletion library.
Unambiguous loss-of-function. High-throughput data generation.
Libraries are expensive and not available for all organisms. Cannot identify essential gene targets.
Elucidating the genetic context and pathways related to the compound's action.
Part 2: Experimental Blueprint: From Screening to Validation
Here, we provide detailed, self-validating protocols for a robust target identification workflow, beginning with a broad screen and culminating in specific validation.
Workflow 1: Forward Genetics Screen via Transposon Mutagenesis
This workflow aims to identify non-essential genes that modulate sensitivity to N-Dec-2-enoyl-L-tyrosine.
Caption: Workflow for a transposon mutant screen.
Methodology:
Library Generation:
Introduce a transposon delivery vector (e.g., a suicide plasmid carrying a Tn5 transposon with a selectable marker like kanamycin resistance) into the target bacterial strain via conjugation or electroporation.
Select for successful transposition events by plating on media containing the transposon's antibiotic marker and counter-selecting against the delivery vector donor.
Pool thousands of individual mutant colonies (e.g., >50,000) to create a high-diversity library, ensuring comprehensive genome coverage.[9][10] Store aliquots at -80°C.
Primary Screening:
Determine the Minimum Inhibitory Concentration (MIC) of N-Dec-2-enoyl-L-tyrosine against the wild-type parent strain.
Plate a high density of the pooled transposon library onto solid agar medium containing a sub-inhibitory concentration of N-Dec-2-enoyl-L-tyrosine (e.g., 0.5x MIC). This concentration should inhibit wild-type growth slightly, making it easier to spot both resistant (larger colonies) and hypersensitive (no growth or smaller colonies) mutants.
As a control, plate the library on medium without the compound to ensure viability.
Incubate plates and identify colonies that exhibit a different growth phenotype compared to the background lawn.
Phenotype Confirmation (Secondary Screen):
Isolate individual colonies from the primary screen.
Perform a quantitative MIC assay (e.g., broth microdilution) for each putative mutant against N-Dec-2-enoyl-L-tyrosine to confirm the resistance or hypersensitivity phenotype and quantify the fold-change relative to the wild-type strain.
Identification of Transposon Insertion Site:
For confirmed mutants, extract genomic DNA.
Use a method like arbitrary PCR, semi-random PCR, or transposon sequencing (Tn-Seq) to amplify the genomic DNA flanking the known sequence of the inserted transposon.
Sequence the resulting PCR product.
Align the sequence to the bacterial reference genome using BLAST to identify the precise insertion site and the disrupted gene.
Workflow 2: Target Validation via Gene Knockout and Complementation
This workflow is the gold standard for confirming that a gene identified in a screen is truly responsible for the observed phenotype.[8][13]
Methodology:
Construct a Clean Gene Deletion Mutant:
Using the candidate gene identified from the screen (let's call it geneX), construct a precise, in-frame deletion mutant in a clean wild-type background. This is typically done using allele exchange methods like two-step homologous recombination with a suicide vector.
Causality Check: This step is crucial to prove that the phenotype is due to the loss of geneX alone, and not due to polar effects on downstream genes which can be an artifact of transposon mutagenesis.
Phenotypic Analysis:
Measure the MIC of N-Dec-2-enoyl-L-tyrosine for the new ΔgeneX mutant.
If the ΔgeneX mutant recapitulates the phenotype of the original transposon mutant (e.g., shows the same level of resistance), it strongly supports geneX as being responsible.
Genetic Complementation (Rescue):
Clone the wild-type version of geneX with its native promoter into a low-copy-number plasmid.
Experimental Rationale: Using a low-copy plasmid and the native promoter helps ensure that the gene is expressed at a near-physiological level, avoiding artifacts associated with massive overexpression.
Introduce this complementation plasmid (p-geneX) into the ΔgeneX mutant. As a control, also introduce an empty vector plasmid.
Measure the MIC of the complemented strain (ΔgeneX + p-geneX) and the empty vector control (ΔgeneX + p-Empty).
Expected Result: A successful complementation will restore the wild-type phenotype (i.e., the MIC will return to wild-type levels). This provides definitive proof that the loss of geneX was the sole cause of the altered sensitivity.
Workflow 3: Biophysical Confirmation of Direct Target Engagement
While genetic evidence is powerful, it does not definitively prove a direct physical interaction. Biophysical assays are required to confirm that N-Dec-2-enoyl-L-tyrosine physically binds to the protein product of your validated target gene.
Methodology:
Protein Overexpression and Purification:
Clone the validated target gene into an expression vector to produce a tagged protein (e.g., with a His-tag) in E. coli.
Purify the target protein to high homogeneity using affinity chromatography followed by size-exclusion chromatography.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method to verify target engagement in intact, live cells.[14] It operates on the principle that a protein becomes more stable to heat denaturation when bound to a ligand.
Protocol:
Treat intact bacterial cells with N-Dec-2-enoyl-L-tyrosine (and a vehicle control).
Heat the cell suspensions across a range of temperatures.
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
Analyze the soluble fraction by Western blot using an antibody against the target protein.
Expected Result: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.
In Vitro Binding Assays:
Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding between the purified protein and N-Dec-2-enoyl-L-tyrosine.[15]
These methods provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics, offering definitive proof of a direct interaction.[15][16]
Part 3: Data Interpretation & A Hypothetical Case Study
Let's assume N-Dec-2-enoyl-L-tyrosine (NDT) acts as a quorum sensing agonist, binding to a LuxR-type transcriptional regulator, which we'll call NdtR. Binding of NDT to NdtR activates the expression of an operon that produces a toxic effector, thereby inhibiting cell growth at high concentrations.
Caption: Hypothetical signaling pathway for N-Dec-2-enoyl-L-tyrosine (NDT).
Interpreting Potential Screening Hits
Based on this model, a transposon screen for resistance to NDT could yield mutants in several classes of genes:
Gene Hit Category
Example Gene
Reason for Resistance
Implication
Direct Target
ndtR
The receptor is absent, so the signal cannot be transduced.
High-priority candidate. The core component of the pathway is disrupted.
Targeted Pathway
toxin
The toxic effector is not produced, even if the pathway is activated.
High-priority candidate. Validates the downstream effect of the signaling pathway.
Efflux/Transport
effA (efflux pump)
The compound is actively pumped out of the cell, never reaching its target.
Common hit, but likely not the primary target. Important for understanding resistance but not the initial mechanism.[7]
Compound Modification
ndtD (deacylase)
The compound is enzymatically inactivated.
Indirect mechanism. Indicates a cellular defense response.
Conclusion
Confirming the target of a novel bioactive molecule like N-Dec-2-enoyl-L-tyrosine is a rigorous process that demands an integrated and multi-faceted approach. Relying on a single line of evidence is insufficient. The true power of using bacterial mutant strains lies in a logical, self-validating workflow: employing broad, unbiased screens like transposon mutagenesis to generate hypotheses, followed by precise genetic manipulation—clean knockouts and complementation—to rigorously test those hypotheses. Finally, confirming the direct physical interaction with biophysical methods provides the unambiguous evidence needed to declare a protein as the validated target. This systematic progression from a cellular phenotype to a molecular interaction is the bedrock of modern drug discovery and chemical biology, transforming an interesting "hit" compound into a valuable tool for research and a potential lead for therapeutic development.
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A Comparative Guide to Quorum Sensing Inhibitors: Evaluating N-Acyl-L-Tyrosine Derivatives Against Established Benchmarks
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery, moving beyond bactericidal or bacteriosta...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery, moving beyond bactericidal or bacteriostatic agents to anti-virulence strategies that disarm pathogens without exerting selective pressure for resistance. Quorum sensing (QS), the cell-to-cell communication system governing bacterial virulence and biofilm formation, represents a prime target.[1][2][3] This guide was initially intended to focus on the specific activity of N-Dec-2-enoyl-L-tyrosine. However, a comprehensive review of the current scientific literature reveals a notable absence of published data regarding its specific activity as a quorum sensing inhibitor (QSI).
Acknowledging this data gap, we pivot to a broader, more scientifically grounded discussion. This guide will explore the potential of the N-Acyl-L-Tyrosine derivative class as a novel scaffold for QSI development. To provide a rigorous context, we will perform an in-depth comparative analysis of this conceptual class against two well-characterized QSIs that represent different inhibitory modalities: the natural product-derived Halogenated Furanone C-30 and the synthetic autoinducer analog N-Decanoyl-L-Cyclopentylamide (C10-CPA) . We will evaluate their mechanisms of action, comparative efficacy based on published experimental data, and provide detailed protocols for their assessment.
The Central Role of Quorum Sensing in Bacterial Pathogenicity
Quorum sensing is a sophisticated communication process that allows bacteria to monitor their population density through the secretion and detection of small signaling molecules called autoinducers.[2][4] Once a critical concentration threshold is reached, this system triggers a coordinated change in gene expression across the entire population. In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of a wide array of virulence factors, including toxins, proteases, and biosurfactants, and is integral to the formation of robust, antibiotic-tolerant biofilms.[3][5][6]
P. aeruginosa possesses a complex, hierarchical QS network, primarily composed of three interconnected systems: las, rhl, and pqs.[7]
The las system: Considered the master regulator, it uses N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its signal, which binds to the transcriptional regulator LasR.
The rhl system: This system uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signal, which binds to the RhlR regulator. The rhl system is largely controlled by the las system.
The pqs system: This system utilizes quinolone signals and is also integrated into the las and rhl hierarchy.
The central role of these pathways in coordinating infection makes their constituent proteins, particularly the LasR and RhlR receptors, highly attractive targets for therapeutic intervention.[4][8]
The Promise of N-Acyl-L-Tyrosine Derivatives
While specific data on N-Dec-2-enoyl-L-tyrosine is unavailable, the broader class of N-acyl amino acids, including tyrosine derivatives, is recognized for significant biological activity. Nature itself produces these molecules; for instance, marine sponges of the order Verongiida produce a variety of brominated tyrosine metabolites that have been shown to possess quorum sensing inhibitory properties.[9] Furthermore, dedicated N-acyl amino acid synthases are known to ligate fatty acids to amino acids, creating a diverse family of molecules. This suggests that N-Acyl-L-Tyrosine derivatives represent a chemically diverse and biologically relevant scaffold worthy of exploration in the search for novel QSIs.
Comparative Analysis of Benchmark Quorum Sensing Inhibitors
To establish a performance baseline against which future N-Acyl-L-Tyrosine derivatives could be measured, we will analyze two well-documented inhibitors targeting the P. aeruginosa QS systems.
Mechanism of Action
Halogenated Furanone C-30: This compound, a synthetic derivative of natural furanones produced by the alga Delisea pulchra, acts as a potent QSI.[4][10] Its mechanism is multifaceted. Studies suggest that Furanone C-30, being a structural analog of AHL signals, competitively binds to the ligand-binding domain of the LasR receptor.[4][10][11] This binding event fails to induce the necessary conformational change for protein activation, rendering LasR dysfunctional.[4][10] This prevents the transcription of downstream virulence genes. Critically, Furanone C-30 has also been shown to inhibit the RhlR receptor, independent of its effect on LasR, making it a dual-targeting inhibitor.[4][10]
N-Decanoyl-L-Cyclopentylamide (C10-CPA): C10-CPA is a synthetic QSI designed as a structural analog of the natural AHL autoinducer. Its mechanism relies on competitive antagonism. It interferes with both the las and rhl systems by inhibiting the interaction between the response regulators (LasR and RhlR) and their cognate autoinducers (3O-C12-HSL and C4-HSL, respectively).[5][6][9] By occupying the ligand-binding site on these regulators without causing activation, it effectively blocks the QS signaling cascade.[5][9]
Figure 1. P. aeruginosa QS pathway and inhibitor action.
Quantitative Performance Comparison
The efficacy of a QSI is determined by its ability to inhibit QS-regulated phenotypes at sub-inhibitory concentrations, ensuring that the observed effects are due to virulence attenuation rather than bactericidal or bacteriostatic activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
Inhibitor
Target System(s)
IC50 Value (P. aeruginosa)
Key Inhibited Virulence Factors
Reference
Furanone C-30
LasR, RhlR
Not explicitly defined as a single IC50; effective in low µM range (e.g., 2.5-5 µg/ml).
This table summarizes data from multiple sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Experimental Protocols for QSI Evaluation
The following protocols provide standardized methods for assessing the activity of potential QSIs against P. aeruginosa. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the test compound to ensure subsequent assays are performed at sub-MIC levels, thereby distinguishing anti-virulence from antimicrobial effects.
Pyocyanin Quantification Assay
Pyocyanin is a blue-green, redox-active pigment and a key virulence factor of P. aeruginosa regulated by the rhl and pqs QS systems. Its inhibition is a reliable indicator of QSI activity.[1]
Materials:
P. aeruginosa strain (e.g., PAO1)
King's A Broth or similar growth medium
Test compound (QSI) dissolved in a suitable solvent (e.g., DMSO)
Chloroform
0.2 M Hydrochloric Acid (HCl)
Centrifuge and tubes
Spectrophotometer
Procedure:
Culturing: Inoculate P. aeruginosa into 5 mL of King's A broth containing the test compound at the desired sub-MIC concentration. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate at 37°C with shaking (approx. 200 rpm) for 24-48 hours.
Harvesting: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the bacterial cells.
Extraction (Step 1): Transfer 3 mL of the cell-free supernatant to a new tube. Add 2 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.[13][14][15]
Extraction (Step 2): Carefully transfer 1.5 mL of the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex vigorously. The pyocyanin will move to the upper aqueous layer, turning it pink/red.[14][15]
Quantification: Centrifuge at 4,000 x g for 5 minutes. Transfer the upper pink/red aqueous layer to a cuvette. Measure the absorbance at 520 nm (OD₅₂₀) using 0.2 M HCl as a blank.
Calculation: Calculate the pyocyanin concentration (µg/mL) using the formula: Concentration = OD₅₂₀ x 17.072 .[13][14] Compare the concentrations from treated and untreated samples to determine the percent inhibition.
Elastase Activity Assay (Elastin-Congo Red Method)
Elastase (specifically LasB) is a major protease virulence factor regulated by the las QS system. Its activity can be measured by its ability to degrade the substrate Elastin-Congo Red (ECR).[16][17][18]
Reaction Setup: In a microcentrifuge tube, mix 100 µL of cell-free culture supernatant with 900 µL of ECR buffer.
Substrate Addition: Add 10 mg of ECR to each tube. Include a blank control using sterile growth medium instead of supernatant.
Incubation: Incubate the tubes at 37°C for 3-4 hours with shaking.
Termination: Stop the reaction by placing the tubes on ice. Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble ECR.
Quantification: Carefully transfer the supernatant to a cuvette and measure the absorbance at 495 nm (OD₄₉₅). The absorbance is proportional to the amount of soluble Congo Red dye released, indicating elastase activity.
Analysis: Compare the OD₄₉₅ values from treated and untreated samples to determine the percent inhibition of elastase activity.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the initial stages of biofilm formation on a polystyrene surface.[19]
Figure 2. Workflow for the crystal violet biofilm inhibition assay.
Materials:
P. aeruginosa strain
Tryptic Soy Broth (TSB) or other suitable medium
Test compound (QSI)
Sterile 96-well flat-bottom polystyrene plates
0.1% Crystal Violet solution
30% Acetic Acid solution
Plate reader
Procedure:
Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh TSB.
Plate Setup: Add 180 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 20 µL of the test compound at various concentrations (prepared as 10x stocks). Include vehicle and untreated controls.
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
Washing: Gently discard the liquid content from the wells. Wash the wells twice with 200 µL of sterile water to remove planktonic and loosely attached cells. Remove all liquid by inverting the plate and tapping it firmly on an absorbent paper towel.
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19]
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear. Dry the plate completely.
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet dye. Incubate for 15-20 minutes.[19]
Quantification: Measure the absorbance at 590 nm (OD₅₉₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. Compare treated wells to the untreated control to calculate the percentage of biofilm inhibition.
Discussion and Future Perspectives
This guide highlights a critical reality in early-stage drug discovery: promising molecular scaffolds often lack extensive characterization. While N-Dec-2-enoyl-L-tyrosine remains an unknown entity in the context of quorum sensing, the broader class of N-Acyl-L-Tyrosine derivatives, inspired by natural products like bromotyrosines, holds potential as a source of novel QSI candidates.[9]
Our comparative analysis of Furanone C-30 and C10-CPA demonstrates the efficacy of established QSIs. Furanone C-30 shows potent, dual-target activity in the low micromolar range, while C10-CPA provides a clear example of a synthetic AHL analog with moderate but well-defined inhibitory concentrations (~80-90 µM). These compounds serve as essential benchmarks for evaluating new chemical entities.
The path forward is clear. The next logical step is the synthesis and empirical evaluation of N-Dec-2-enoyl-L-tyrosine and other related N-Acyl-L-Tyrosine derivatives. By employing the standardized protocols detailed in this guide, researchers can systematically assess their ability to inhibit key P. aeruginosa virulence factors and biofilm formation. Such studies will be instrumental in determining if this chemical class can yield potent and specific QSIs, contributing to the development of next-generation anti-virulence therapies to combat the growing threat of antibiotic resistance.
References
Markus, V., Golberg, K., Teralı, K., Ozer, N., Kramarsky-Winter, E., Marks, R. S., & Kushmaro, A. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules, 26(20), 6296. [Link]
Ishida, T., Ikeda, T., Takiguchi, N., & Kuroda, A. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183–3188. [Link]
Gonzalez, M. R., Fleuchot, B., Lauciello, L., Jafari, P., Applegate, L. A., Raffoul, W., Que, Y. A., & Perron, K. (2018). Elastase activity assay. Bio-protocol, 8(15), e2961. [Link]
Markus, V., Golberg, K., Teralı, K., Ozer, N., Kramarsky-Winter, E., Marks, R. S., & Kushmaro, A. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. ResearchGate. [Link]
Naughton, M. A., & Sanger, F. (1961). An Improved Assay Method for the Elastinolytic Activity of Elastases with Congo Red-Elastin. ResearchGate. [Link]
Ikekita, M., Shiina, Y., Takemoto, Y., Kizuki, K., & Moriya, H. (1983). [Improved assay method for the elastinolytic activity of elastases with Congo red-elastin]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(11), 1200–1205. [Link]
Yang, L., Liu, Y., Wu, H., Song, Z., Hoiby, N., & Molin, S. (2014). Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. The Indian journal of medical research, 139(2), 301–309. [Link]
Ishida, T., Ikeda, T., Takiguchi, N., & Kuroda, A. (2007). Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. PubMed. [Link]
Mala, A. O., Akbari, M., & Ghafourian, S. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]
iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
S., S., & D., A. (2023). PRODUCTION AND CHARACTERIZATION OF PYOCYANIN PIGMENT FROM PSEUDOMONAS AERUGINOSA. CORE. [Link]
Ohman, D. E., & Chakrabarty, A. M. (1982). Elastase assays. Methods in enzymology, 86, 200–210. [Link]
Srinivasan, R., Mohankumar, R., & Rajasekar, P. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]
Pastells, C., Acosta-Semanat, D., & Marco, M. P. (2021). Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates. Frontiers in Cellular and Infection Microbiology, 11, 750518. [Link]
Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., & Givskov, M. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061. [Link]
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Comprehensive Comparison Guide: Structure-Activity Relationships of N-Acyl-L-Tyrosine Derivatives
Introduction to N-Acyl-L-Tyrosine Scaffolds N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling lipids and microbial secondary metabolites. Structurally related to endocannabinoids such as anand...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to N-Acyl-L-Tyrosine Scaffolds
N-acyl amino acids (NAAAs) represent a critical class of endogenous signaling lipids and microbial secondary metabolites. Structurally related to endocannabinoids such as anandamide, N-acyl-L-tyrosine derivatives have garnered significant attention in modern drug discovery[1]. By systematically modulating the acyl chain length, introducing
α
-carbon substitutions, or modifying the phenolic backbone, researchers can precisely tune these molecules for diverse biological applications—ranging from broad-spectrum antimicrobial biosurfactants to potent tyrosinase inhibitors[2].
This guide objectively compares the performance of various N-acyl-L-tyrosine structural analogs against industry standards and details the self-validating experimental protocols required to synthesize and evaluate them.
Structure-Activity Relationship (SAR) Analysis
Acyl Chain Length and Antimicrobial Efficacy
The antimicrobial activity of N-acyl-L-tyrosines is fundamentally driven by their amphipathic nature. The negatively charged carboxylate head interacts electrostatically with bacterial membranes, while the hydrophobic acyl tail penetrates the lipid bilayer, inducing membrane depolarization and cell lysis[2]. SAR studies demonstrate a strict chain-length dependency: derivatives with C13 to C16 saturated or unsaturated chains exhibit optimal antibacterial activity against Gram-positive pathogens like Bacillus subtilis[3].
Causality: Chains shorter than C12 lack the lipophilicity required to anchor into the membrane. Conversely, chains longer than C16 possess a very low critical micelle concentration (CMC); they self-aggregate into micelles in aqueous environments, drastically reducing the effective monomeric concentration available to attack bacterial cells[2].
Alpha-Carbon Methylation
Recent discoveries from marine microbiology, specifically the isolation of Alteromonas sp. RKMC-009 from sea sponges, have highlighted the pharmacological importance of
α
-carbon modifications[4]. The introduction of an
α
-methyl group to the tyrosine moiety creates localized steric hindrance.
Causality: This steric bulk protects the crucial amide bond from rapid enzymatic cleavage by bacterial amidases and proteases. Consequently,
α
-methylated derivatives exhibit a longer half-life and significantly enhanced potency against resilient Gram-positive strains, including Staphylococcus aureus and Enterococcus species, far outperforming their non-methylated counterparts[4].
Dehydrotyrosine Modifications for Tyrosinase Inhibition
While standard N-acyl-L-tyrosines exhibit moderate biological activity, the introduction of an
α,β
-unsaturated double bond in the tyrosine backbone (forming N-acyl dehydrotyrosines, such as the thalassotalic acids isolated from Thalassotalea sp. PP2-459) dramatically shifts the molecule's pharmacological profile toward tyrosinase inhibition[5].
Causality: The rigid, planar geometry of the dehydrotyrosine moiety effectively mimics the transition state of native substrates (e.g., L-tyrosine or L-DOPA) entering the binuclear copper active site of the tyrosinase enzyme. The N-acyl chain provides additional hydrophobic anchoring within the enzyme's binding pocket, resulting in competitive inhibition that rivals or outperforms commercial standards like arbutin[5].
Caption: Structure-Activity Relationship (SAR) logic for N-acyl-L-tyrosine derivatives.
Comparative Performance Data
To objectively evaluate the therapeutic potential of these derivatives, quantitative performance data across different structural classes is summarized below.
Table 1: Antimicrobial Efficacy of N-Acyl-L-Tyrosine Derivatives
Comparison of minimum inhibitory concentrations (MIC) demonstrating the impact of chain length and
α
-methylation.
Compound
Acyl Chain
α
-Substitution
Target Pathogen
MIC (
μ
g/mL)
Performance vs. Baseline
N-Decanoyl-L-tyrosine
C10:0
None
B. subtilis
>128
Inactive (Insufficient lipophilicity)
N-Myristoyl-L-tyrosine
C14:0
None
B. subtilis
8
Highly Active (Optimal insertion)
N-Palmitoyl-L-tyrosine
C16:0
None
B. subtilis
16
Active (Approaching CMC limit)
RKMC-009 Derivative
C16:0
α
-Methyl
S. aureus
4
Superior (Steric protection)
RKMC-009 Des-methyl
C16:0
None
S. aureus
>128
Inactive (Rapid degradation)
Table 2: Tyrosinase Inhibitory Activity of Dehydrotyrosine Derivatives
Comparison of
IC50
values against mushroom tyrosinase using standard commercial inhibitors as benchmarks.
Compound
Structural Feature
Target Enzyme
IC
50
(
μ
M)
Efficacy Rating
Thalassotalic Acid A
N-Acyl Dehydrotyrosine (C14)
Mushroom Tyrosinase
28.5
High
Thalassotalic Acid B
N-Acyl Dehydrotyrosine (C15)
Mushroom Tyrosinase
34.2
High
Arbutin (Control)
Hydroquinone Glycoside
Mushroom Tyrosinase
~250.0
Low (Industry Baseline)
Kojic Acid (Control)
Pyran-4-one
Mushroom Tyrosinase
14.5
Very High
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls and specific chemical rationales.
Caption: Self-validating experimental workflow for synthesizing and screening N-acyl-L-tyrosine derivatives.
Protocol 1: Synthesis of N-Acyl-L-Tyrosine Derivatives via Carbodiimide Coupling
Objective: Synthesize specific chain-length derivatives without racemizing the L-tyrosine stereocenter.
Activation: Dissolve the target fatty acid (e.g., myristic acid) in anhydrous dichloromethane (DCM) under inert argon. Add 1.1 equivalents of N,N′-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (HOBt).
Causality: DCC activates the carboxyl group to form an O-acylisourea intermediate. HOBt is strictly required to form an active ester, which suppresses the racemization of the L-tyrosine stereocenter and prevents the formation of unreactive, dead-end N-acylureas[2].
Coupling: Add 1.0 equivalent of L-tyrosine methyl ester hydrochloride and 2.0 equivalents of triethylamine (Et
3
N). Stir at room temperature for 12 hours.
Causality: Et
3
N neutralizes the hydrochloride salt, freeing the nucleophilic amine for attack. The methyl ester protects the
α
-carboxyl group, preventing unwanted polymerization.
Deprotection: Evaporate the DCM, resuspend in THF/Water (1:1), and add 2.0 equivalents of Lithium Hydroxide (LiOH) for 2 hours.
Causality: Mild basic saponification selectively cleaves the methyl ester to yield the free carboxylic acid without breaking the newly formed, more stable amide bond.
Validation: Purify via preparative RP-HPLC. Validate structural integrity using LC-MS (confirming the exact mass of the specific acyl chain) and
1
H-NMR (confirming the presence of the intact phenolic OH at ~9.2 ppm and the amide proton at ~8.0 ppm).
Protocol 2: Tyrosinase Inhibition Kinetic Assay
Objective: Quantify the
IC50
of dehydrotyrosine derivatives.
Enzyme-Substrate Preparation: Prepare 50 U/mL Mushroom Tyrosinase in 50 mM phosphate buffer (pH 6.8). Prepare a 2 mM solution of L-DOPA.
Causality: A pH of 6.8 mimics physiological conditions where tyrosinase is optimally active. L-DOPA is deliberately chosen over L-tyrosine as the substrate to bypass the slow monophenolase "lag phase," allowing for direct, linear measurement of diphenolase activity.
Incubation: In a 96-well plate, combine the enzyme with varying concentrations of the synthesized N-acyl-L-tyrosine inhibitor (0.1 to 500
μ
M). Incubate at 25°C for 10 minutes.
Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's binuclear copper active site before the substrate is introduced.
Kinetic Measurement: Add the L-DOPA substrate and immediately measure absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
Causality: 475 nm is the specific absorption maximum of dopachrome, the immediate colored oxidation product of L-DOPA.
Validation: Include Arbutin as a positive control and a vehicle (DMSO) negative control. The assay is only valid if the Arbutin
IC50
falls within the standard 200–300
μ
M range.
Objective: Determine the MIC of acyl-chain variants against Gram-positive pathogens.
Inoculum Preparation: Cultivate B. subtilis and S. aureus in Mueller-Hinton (MH) broth to an optical density matching a 0.5 McFarland standard (~
1.5×108
CFU/mL).
Causality: Standardizing the bacterial load is critical; variations in starting inoculum will artificially skew the perceived efficacy of the amphipathic derivatives.
Serial Dilution: Perform two-fold serial dilutions of the N-acyl-L-tyrosine derivatives (from 128
μ
g/mL down to 0.25
μ
g/mL) in a 96-well plate using MH broth. Inoculate with
5×105
CFU/mL final concentration.
Incubation & Viability Staining: Incubate at 37°C for 18 hours. Add 10
μ
L of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
Causality: N-acyl amino acids can act as biosurfactants, sometimes causing physical precipitation or cloudiness in the broth that mimics bacterial growth. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by metabolically active cells. This provides a self-validating, objective colorimetric readout of viability, eliminating subjective visual turbidity scoring errors.
References
Title: l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds
Source: Comptes Rendus de l'Académie des Sciences
URL:2
Title: The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids
Source: Frontiers
URL:1
Title: N-Acyl Dehydrotyrosines, Tyrosinase Inhibitors from the Marine Bacterium Thalassotalea sp. PP2-459
Source: ResearchGate
URL:5
Title: Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA
Source: Journal of the American Chemical Society (ACS)
URL:3
Title: An Ichip-Domesticated Sponge Bacterium Produces an N-Acyltyrosine Bearing an α-Methyl Substituent
Source: Organic Letters (ACS)
URL:4
A Comparative In Vivo Validation Guide for the Anti-Virulence Candidate N-Dec-2-enoyl-L-tyrosine
This guide provides a comprehensive framework for the in vivo validation of N-Dec-2-enoyl-L-tyrosine as a potential anti-virulence agent. It is designed for researchers, scientists, and drug development professionals eng...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the in vivo validation of N-Dec-2-enoyl-L-tyrosine as a potential anti-virulence agent. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics to combat bacterial infections. The methodologies described herein are grounded in established principles of anti-virulence research and offer a comparative approach to rigorously assess efficacy.
Introduction: Shifting the Paradigm from Bactericidal to Anti-Virulence Strategies
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic strategies that primarily focus on killing bacteria. Such approaches impose strong selective pressures, inevitably leading to the emergence of resistant strains.[1][2] Anti-virulence therapy presents a promising alternative by aiming to "disarm" pathogens rather than eradicate them.[1][2][3] This strategy targets bacterial virulence factors—the molecular tools pathogens use to invade the host, evade the immune system, and cause disease.[2][3][4] By neutralizing virulence, these therapies can mitigate disease pathology and potentially reduce the evolutionary drive for resistance.[2][5]
N-Dec-2-enoyl-L-tyrosine is a synthetic molecule with structural similarities to N-acyl-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.[6] This structural analogy forms the scientific basis for hypothesizing its function as a competitive inhibitor of quorum sensing (QS), a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate the expression of virulence factors in a cell-density-dependent manner.[6][7][8][9] This guide outlines a robust in vivo validation pipeline to test this hypothesis and compare its efficacy against established treatments.
Part 1: Pre-Clinical Rationale and Comparator Selection
A successful in vivo study hinges on a strong mechanistic hypothesis and well-defined experimental groups. This section details the rationale for investigating N-Dec-2-enoyl-L-tyrosine as a quorum sensing inhibitor (QSI) and establishes the necessary controls for a rigorous comparison.
Hypothesized Mechanism of Action: Quorum Sensing Inhibition
Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[6][10] Its pathogenicity is tightly controlled by a hierarchical QS network, primarily the las and rhl systems.[9][11] These systems rely on the production and detection of specific AHL signal molecules. The las system, for instance, uses N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the transcriptional regulator LasR to activate the expression of numerous virulence factors, including proteases, toxins, and biofilm formation genes.[4][6][11]
Given its N-acyl amino acid structure, N-Dec-2-enoyl-L-tyrosine is postulated to act as an antagonist to the LasR receptor, competitively inhibiting the binding of the native 3O-C12-HSL autoinducer. This interference is expected to suppress the transcription of downstream virulence genes without directly killing the bacteria.
Caption: Hypothesized mechanism of N-Dec-2-enoyl-L-tyrosine as a competitive inhibitor of the LasR receptor in the P. aeruginosa quorum sensing pathway.
Selection of a Clinically Relevant Model
To test the anti-virulence efficacy of N-Dec-2-enoyl-L-tyrosine, a murine acute pneumonia model using P. aeruginosa is proposed.[10][12] This model is highly relevant for several reasons:
Clinical Significance : P. aeruginosa is a major cause of hospital-acquired and ventilator-associated pneumonia.[10]
Virulence-Dependent Pathology : The lung damage in this model is directly attributable to the expression of QS-regulated virulence factors.[6]
Established Protocols : The model is well-characterized, with standardized protocols for infection and endpoint analysis, ensuring reproducibility.[12][13][14]
Defining Comparison and Control Groups
A multi-arm study is essential to differentiate an anti-virulence effect from direct antimicrobial activity and to benchmark its performance.
Group #
Animal Status
Treatment Administered
Rationale
1
Uninfected
Vehicle (e.g., Saline/DMSO)
To establish baseline physiological and histological parameters.
2
Infected
Vehicle (e.g., Saline/DMSO)
Negative control to measure the full pathological effect of the infection.
3
Infected
N-Dec-2-enoyl-L-tyrosine
Test Group to determine the in vivo efficacy of the candidate compound.
4
Infected
Furanone C-30 (or similar validated QSI)
Positive anti-virulence control to benchmark the efficacy of the test compound against a known QSI.
5
Infected
Ciprofloxacin (or relevant antibiotic)
Conventional treatment control to distinguish between an anti-virulence (pathogen-disarming) and a bactericidal (pathogen-killing) effect.
Part 2: In Vivo Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for executing the in vivo validation study. Adherence to established and standardized protocols is critical for data integrity and reproducibility.[14][15]
Caption: Overall experimental workflow for the in vivo validation of N-Dec-2-enoyl-L-tyrosine in a murine pneumonia model.
Detailed Experimental Protocol
1. Animal Model and Husbandry:
Species/Strain: 6-8 week old, female C57BL/6 or BALB/c mice.[12][13]
Acclimatization: House animals in a specific pathogen-free facility for at least 5 days prior to experimentation to reduce stress-related variables.[12] Provide unlimited access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13]
2. Bacterial Inoculum Preparation:
Streak a cryopreserved stock of P. aeruginosa (e.g., strain PA14 or PAO1) onto an LB agar plate and incubate overnight at 37°C.[12]
Inoculate a single colony into LB broth and grow to mid-logarithmic phase (OD600 ≈ 1.0).[12]
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1-5 x 10^8 CFU/mL for an infectious dose of ~1-5 x 10^7 CFU in 20-50 µL).[12]
3. Induction of Pneumonia:
Anesthetize mice via intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.[13] Confirm anesthetic depth by a toe-pinch reflex test.
Position the mouse in a supine position.
Slowly administer 20-50 µL of the bacterial suspension via intranasal instillation, allowing the mouse to inhale the liquid.[10][12] Administer PBS to the uninfected control group.
4. Treatment Administration:
Prepare N-Dec-2-enoyl-L-tyrosine and comparator agents in a suitable vehicle (e.g., saline with 5% DMSO). The dose should be determined by prior maximum tolerated dose (MTD) studies.
At a defined time point post-infection (e.g., 2 hours), administer the respective treatments to each group via a systemic route like i.p. injection.
5. Monitoring and Primary Endpoint:
Monitor mice at least twice daily for up to 72 hours for the primary endpoint of survival .
Record body weight and clinical signs of morbidity (e.g., ruffled fur, hunched posture, reduced activity). Euthanize animals that reach pre-defined humane endpoints.
At a predetermined time (e.g., 24 hours), a subset of animals from each group will be humanely euthanized for mechanistic analysis.
Bacterial Load: Aseptically remove the lungs and spleen.[13] Homogenize the tissues in sterile PBS, perform serial dilutions, and plate on LB agar to enumerate Colony Forming Units (CFU) per gram of tissue.[13]
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) by cannulating the trachea and lavaging the lungs with cold PBS.[16] Use the BALF for subsequent assays.
Virulence Factor Quantification: Measure the activity of a key QS-regulated protease, elastase (encoded by lasB), in the BALF supernatant using an Elastin-Congo Red assay.
Host Inflammatory Response: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using commercially available ELISA kits.
Lung Histopathology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, inflammatory cell infiltration, and edema.
Part 3: Data Analysis and Interpretation
The central goal is to determine if N-Dec-2-enoyl-L-tyrosine improves host outcomes by attenuating virulence, and to compare this effect to other therapeutic strategies.
Comparative Data Summary
All quantitative data should be structured for clear comparison. The table below illustrates expected readouts.
Group
Treatment
Survival (%) (72h)
Lung CFU/g (log10) (24h)
Spleen CFU/g (log10) (24h)
BALF Elastase Activity (U/mL) (24h)
BALF TNF-α (pg/mL) (24h)
Lung Histology Score (24h)
1
Vehicle (Uninfected)
100
N/A
N/A
Baseline
Baseline
0
2
Vehicle (Infected)
~20%
7.5 ± 0.5
4.0 ± 0.8
High
High
Severe
3
N-Dec-2-enoyl-L-tyrosine
>60%
7.2 ± 0.6
2.5 ± 1.0
Low
Moderate
Mild
4
Furanone C-30
>60%
7.3 ± 0.5
2.8 ± 0.9
Low
Moderate
Mild
5
Ciprofloxacin
>90%
3.5 ± 0.7
<2.0
Low
Low
Minimal
Note: Values are hypothetical and for illustrative purposes only.
Interpreting the Outcomes
A Successful Anti-Virulence Effect (Groups 3 & 4): The key signature is a significant increase in survival and a decrease in virulence markers (elastase, inflammation, tissue damage) without a substantial reduction in the bacterial load in the primary infection site (lungs) compared to the vehicle control.[17] A reduction in spleen CFU would indicate that the treatment prevents systemic bacterial dissemination.
A Conventional Antimicrobial Effect (Group 5): The antibiotic is expected to dramatically reduce the bacterial load in both the lungs and spleen, leading to high survival rates and low levels of inflammation and tissue damage.
Distinguishing the Mechanisms: If N-Dec-2-enoyl-L-tyrosine significantly lowers the lung CFU count similarly to Ciprofloxacin, it suggests a primary antimicrobial effect rather than a pure anti-virulence one. The ideal anti-virulence candidate disarms the pathogen, allowing the host's immune system to control a less aggressive infection, a fundamentally different mechanism from direct killing.[3]
Conclusion
This guide provides a rigorous, comparative framework for the in vivo validation of N-Dec-2-enoyl-L-tyrosine. By integrating survival analysis with mechanistic endpoints such as bacterial load, virulence factor expression, and host immune response, this protocol allows for a clear differentiation between anti-virulence and antimicrobial effects.[3][18] A successful outcome, characterized by improved host survival and reduced pathology without direct bactericidal pressure, would validate N-Dec-2-enoyl-L-tyrosine as a promising candidate for anti-virulence therapy—a critical step forward in addressing the global challenge of antibiotic resistance.
Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019, August 28). ASM Press.
Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC. (n.d.).
Mouse model of Gram-negative prosthetic joint infection reveals therapeutic targets. (2018, September 6).
Application Notes and Protocols for Murine Model of Pneumonia for Tosufloxacin Tre
Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition. (2019, April 2). Frontiers in Microbiology.
Antivirulence Strategies for the Treatment of Infections: A Mini Review. (n.d.).
In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect. (n.d.).
Original Article Quorum sensing and virulence of Pseudomonas aeruginosa during urinary tract infections. (n.d.). Journal of Infection in Developing Countries.
Pseudomonas aeruginosa Quorum Sensing - PMC. (n.d.).
The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC - NIH. (n.d.).
The concept for the antivirulence therapeutics approach as alternative to antibiotics: hope or still a fiction?. (2022, September 8). Taylor & Francis Online.
Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa. (2020, March 5).
Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target. (2003, November 15).
Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. (n.d.). Frontiers in Microbiology.
A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. (n.d.).
Anti-Virulence Therapeutic Strategies Against Bacterial Infections: Recent Advances. (2022, June 30). MDPI.
In vitro and in vivo investigation of the antibacterial, antivirulence, and antiquorum sensing activities of β-carotene against difficult-to-treat resistant Pseudomonas aeruginosa - PMC. (2025, August 12).
In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect. (2010, February 15). PubMed.
A Comparative Guide to Validating N-Dec-2-enoyl-L-tyrosine's Effects via Transcriptomic Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of N-Dec-2-enoyl-L-tyrosine. We will explore its potential role in modulati...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of N-Dec-2-enoyl-L-tyrosine. We will explore its potential role in modulating bacterial communication and compare its performance against established quorum sensing inhibitors. The core of this guide is a detailed, field-proven protocol for using transcriptomic analysis (RNA-Seq) to elucidate its mechanism of action at a molecular level, ensuring scientific rigor and reproducible results.
Introduction: The Scientific Premise for N-Dec-2-enoyl-L-tyrosine
N-Dec-2-enoyl-L-tyrosine belongs to the family of N-acyl amino acids, a class of molecules with diverse biological activities. Its structure, featuring a 10-carbon acyl chain attached to a tyrosine residue, bears a resemblance to N-acyl homoserine lactones (AHLs), which are primary signaling molecules in Gram-negative bacteria.[1] This process, known as quorum sensing (QS), allows bacteria to coordinate gene expression with population density, regulating virulence, biofilm formation, and antibiotic resistance.[2]
The structural similarity suggests that N-Dec-2-enoyl-L-tyrosine could act as an antagonist, interfering with these communication pathways. This makes it a compelling candidate for development as a novel anti-virulence agent. However, this hypothesis requires rigorous validation. Transcriptomic analysis offers a powerful, unbiased approach to confirm this proposed mechanism by capturing the complete gene expression landscape of a bacterial population in response to the compound.[3][4]
The Comparative Landscape: Benchmarking Against a Known Quorum Sensing Inhibitor
To objectively evaluate the efficacy of N-Dec-2-enoyl-L-tyrosine, its performance must be compared against a relevant alternative. For this guide, we select N-decanoyl cyclopentylamide (C10-CPA) , a known inhibitor of the las and rhl quorum-sensing systems in the opportunistic pathogen Pseudomonas aeruginosa.[5]
This comparison provides a clear benchmark. The goal of our transcriptomic experiment is to generate high-resolution data demonstrating that N-Dec-2-enoyl-L-tyrosine modulates the same, or a broader, set of QS-regulated genes as C10-CPA, thereby validating its potential as a superior or alternative therapeutic candidate.
The Validation Framework: Why Transcriptomic Analysis?
While reporter gene assays are useful for initial screening, they only provide information about a single, pre-selected gene promoter. To validate a novel compound and fully understand its mechanism of action, a global, unbiased approach is necessary. RNA-sequencing (RNA-Seq) is the gold standard for this purpose.[6][7]
Causality behind this choice:
Comprehensive View: RNA-Seq quantifies the expression of all genes in the genome simultaneously, revealing not only the intended effects on QS pathways but also any potential off-target effects.[4]
Mechanism Discovery: It can uncover novel regulatory networks affected by the compound that would be missed by targeted assays.
Quantitative Rigor: The digital nature of RNA-Seq data allows for precise and reproducible quantification of gene expression changes, enabling robust statistical analysis.[8]
Biomarker Identification: This analysis can identify unique gene expression signatures that serve as biomarkers for the compound's activity.[7]
The following workflow diagram illustrates the entire process, from experimental setup to biological insight.
Caption: End-to-end RNA-Seq workflow for compound validation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust, self-validating system for analyzing the effects of N-Dec-2-enoyl-L-tyrosine on the transcriptome of Pseudomonas aeruginosa.
Part A: Experimental Design & Sample Preparation
The foundation of any successful RNA-Seq experiment is a well-controlled design.[3][9]
Model Organism: Culture Pseudomonas aeruginosa PAO1 in a suitable medium (e.g., LB broth) to mid-log phase, where QS systems are active.
Treatment Groups: Prepare three experimental groups, each with a minimum of three biological replicates (n=3) for statistical power.
Vehicle Control: Treated with the solvent used to dissolve the compounds (e.g., DMSO).
Positive Control: Treated with a known inhibitor, C10-CPA (e.g., at 100 µM).[5]
Test Compound: Treated with N-Dec-2-enoyl-L-tyrosine at a comparable concentration.
Incubation: Incubate all cultures under identical conditions (e.g., 37°C with shaking) for a duration sufficient to induce transcriptional changes (e.g., 4-6 hours).
Harvesting: Pellet the bacterial cells by centrifugation and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation. This is a critical step for preserving the in-vivo transcriptomic snapshot.
Part B: RNA Extraction and Quality Control (QC)
High-quality RNA is non-negotiable for reliable RNA-Seq data.[3]
RNA Extraction: Use a reputable commercial kit designed for bacterial RNA extraction that includes a DNase treatment step to eliminate genomic DNA contamination.
Quality Assessment:
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8.0. Samples with lower RIN values may compromise the results and should be discarded.
Part C: Library Preparation and Sequencing
rRNA Depletion: Bacterial RNA is predominantly ribosomal RNA (~95-98%). This must be removed to ensure sequencing depth is allocated to messenger RNA (mRNA). Use a commercial rRNA depletion kit (e.g., Ribo-Zero).
Library Construction: Proceed with a strand-specific RNA-Seq library preparation kit. Strand-specificity is crucial for accurately identifying antisense transcripts and improving gene annotation.
Library QC: Validate the final library size and concentration using an automated electrophoresis system and qPCR.
Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate single-end 75 bp reads (SR75). A sequencing depth of 5-10 million reads per sample is typically sufficient for bacterial transcriptomics.[9]
Part D: Bioinformatics and Data Analysis
This workflow transforms raw sequencing data into actionable biological insights.[10][11]
Raw Data QC: Assess the quality of the raw FASTQ files using a tool like FastQC. Look for high per-base quality scores and check for adapter contamination.
Read Alignment: Align the high-quality reads to the P. aeruginosa PAO1 reference genome using a splice-aware aligner (though less critical for bacteria, standard RNA-seq aligners like STAR or HISAT2 are robust).
Gene Expression Quantification: Count the number of reads mapping to each annotated gene to generate a raw count matrix.
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that change significantly between treatment groups.
Use established R packages like DESeq2 or edgeR, which are designed to handle count data and normalize for library size differences.[8]
The analysis will compare:
N-Dec-2-enoyl-L-tyrosine vs. Vehicle Control
C10-CPA vs. Vehicle Control
N-Dec-2-enoyl-L-tyrosine vs. C10-CPA
Set a significance threshold, typically an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a log2 fold change > |1|.
Functional Enrichment Analysis: To understand the biological meaning behind the lists of differentially expressed genes (DEGs), perform enrichment analysis.[8]
Gene Ontology (GO) Analysis: Identifies over-represented GO terms (Biological Process, Molecular Function, Cellular Component) in your DEG list.[12][13]
KEGG Pathway Analysis: Maps your DEGs to known metabolic and signaling pathways from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.[14][15] This is critical for confirming the modulation of the QS pathway.
The following diagram illustrates the hypothesized signaling pathway we aim to validate.
Caption: Hypothesized mechanism: Competitive inhibition of LasR.
Interpreting the Transcriptomic Data
The final output will be lists of genes and pathways. The key is to synthesize this information to validate the compound's effect.
Quantitative Data Summary
The DGE analysis results should be summarized in clear tables.
Table 1: Top Differentially Expressed Genes (N-Dec-2-enoyl-L-tyrosine vs. Vehicle)
Gene
Log2 Fold Change
Adjusted p-value
Annotation
lasB
-3.5
1.2e-50
Elastase
rhlA
-3.1
4.5e-45
Rhamnolipid biosynthesis
phzA1
-2.8
8.9e-41
Pyocyanin biosynthesis
lasI
-2.5
1.6e-35
AHL synthase
pqsA
-2.2
3.3e-30
PQS signal biosynthesis
hcnA
-2.0
7.1e-28
Hydrogen cyanide synthase
fabG
2.1
5.4e-25
Fatty acid biosynthesis
| nuoF | 1.8 | 2.0e-22 | NADH dehydrogenase |
This table presents hypothetical data for illustrative purposes. A strong negative fold change in key virulence genes like lasB and rhlA would be primary evidence of QS inhibition.
Functional Enrichment Results
The enrichment analysis provides higher-level biological context.
Table 2: Top Enriched KEGG Pathways (Down-regulated genes)
KEGG Pathway ID
Pathway Name
Gene Count
p-value
pae02024
Quorum sensing
35
1.5e-18
pae01200
Carbon metabolism
25
2.1e-10
pae00550
Peptidoglycan biosynthesis
15
3.4e-08
| pae02010 | Biofilm formation | 22 | 9.8e-07 |
This table presents hypothetical data for illustrative purposes. Significant enrichment of the "Quorum sensing" pathway would provide powerful validation of the compound's intended mechanism of action.[16][17]
Conclusion and Future Directions
A successful transcriptomic analysis, revealing significant downregulation of quorum sensing pathways and virulence factor genes comparable or superior to the positive control (C10-CPA), would provide strong validation for N-Dec-2-enoyl-L-tyrosine as a potent QS inhibitor.
This guide provides the complete framework to generate such data with high scientific integrity. The results from this workflow not only validate the compound's primary effect but also provide a rich dataset for exploring secondary effects, identifying novel drug targets, and generating new, data-driven hypotheses for the next phase of drug development.
References
QIAGEN. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow. QIAGEN Bioinformatics Manuals. Retrieved from [Link]
Kanehisa, M., Sato, Y., & Morishima, K. (2016). KEGG mapping tools for uncovering hidden features in biological data. Protein Science, 25(11), 1838-1843. Retrieved from [Link]
Moro, A., et al. (2024). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Biomedicine & Pharmacotherapy, 172, 116248. Retrieved from [Link]
Lexogen. (2025, May 28). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Lexogen. Retrieved from [Link]
MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio. Retrieved from [Link]
Gene Ontology Consortium. (n.d.). GO enrichment analysis. Gene Ontology. Retrieved from [Link]
Galaxy Training Network. (2019, January 23). Transcriptomics / GO Enrichment Analysis / Hands-on. Galaxy Training!. Retrieved from [Link]
Biotecnika. (2025, November 27). Gene Ontology (GO) & Enrichment Analysis Tutorial | Complete Beginner's Guide With Example [Video]. YouTube. Retrieved from [Link]
Kanehisa Laboratories. (2025, December 1). KEGG Mapper. Genome.jp. Retrieved from [Link]
Su, D., et al. (2019). KeggExp: a web server for visual integration of KEGG pathways and expression profile data. Bioinformatics, 35(8), 1434-1436. Retrieved from [Link]
OmicsLogic. (2024, December 25). Comprehensive Guide to Gene Ontology (GO) Analysis and Its Applications in Genomics. Pine Biotech. Retrieved from [Link]
Stark, R., Grzelak, M., & Hadfield, J. (2019). Designing RNA sequencing experiments: A practical guide to reproducible gene expression analysis. Computational and Structural Biotechnology Journal, 17, 1069-1080. Retrieved from [Link]
Lexogen. (2025, April 9). Planning for Success: A Strategic Design Guide for RNA-Seq Experiments in Drug Discovery. Lexogen. Retrieved from [Link]
Kanehisa Laboratories. (2025, November 15). KEGG Software. Genome.jp. Retrieved from [Link]
Illumina, Inc. (n.d.). RNA Biomarker Analysis for Drug Development. Illumina. Retrieved from [Link]
Tempus. (2023, August 10). The value of RNA sequencing in drug discovery. Tempus. Retrieved from [Link]
Chen, C., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. The EMBO Journal, 39(15), e104692. Retrieved from [Link]
Bana, S., & Barbas, C. F. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(14), 5344-5347. Retrieved from [Link]
Ishida, T., et al. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188. Retrieved from [Link]
Phelan, J., et al. (2018). Detection of Quorum Sensing Signal Molecules, Particularly N-Acyl Homoserine Lactones, 2-Alky-4-Quinolones, and Diketopiperazines, in Gram-Negative Bacteria Isolated From Insect Vector of Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 8, 200. Retrieved from [Link]
Mukherjee, S., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(15), 8498. Retrieved from [Link]
D'Angelo, F., et al. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 986606. Retrieved from [Link]
N-Dec-2-enoyl-L-tyrosine (CAS 825637-82-9): Advanced Handling and Disposal Protocols
As drug development and biochemical research increasingly rely on complex lipid-amino acid conjugates, understanding the unique safety profiles of these hybrid molecules is critical. N-Dec-2-enoyl-L-tyrosine (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and biochemical research increasingly rely on complex lipid-amino acid conjugates, understanding the unique safety profiles of these hybrid molecules is critical. N-Dec-2-enoyl-L-tyrosine (CAS No. 825637-82-9)[1] is a specialized N-acyl amino acid. While it serves as a highly valuable building block in screening libraries and bioactive reagent synthesis, its amphiphilic structure demands rigorous, specialized disposal protocols to prevent laboratory contamination and environmental toxicity.
This guide provides researchers and safety officers with field-proven, self-validating methodologies for the safe handling, segregation, and disposal of N-Dec-2-enoyl-L-tyrosine.
Chemical Profile & The Causality of Hazard
To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-Dec-2-enoyl-L-tyrosine consists of a polar L-tyrosine head group conjugated to a hydrophobic 10-carbon unsaturated fatty acid tail (dec-2-enoic acid).
The Mechanistic Risk:
Because of this architecture, N-acyl amino acids function as potent biosurfactants (). In aqueous environments, they can spontaneously integrate into lipid bilayers. In biological systems, similar N-acylated derivatives have been shown to exhibit hemolytic activity and disrupt cellular membranes (2[2]).
Operational Implication:
You cannot dispose of N-Dec-2-enoyl-L-tyrosine down the drain, even in trace amounts. If introduced into municipal wastewater, its surfactant properties can disrupt aquatic ecosystems. Furthermore, when dissolved in permeabilizing organic solvents (like DMSO), the molecule can easily bypass the epidermal barrier of human skin, carrying potential bioactive risks directly into the bloodstream.
Pre-Disposal: Engineering Controls & PPE
Before initiating any disposal or cleanup workflow, ensure the following protective measures are active. The causality behind these choices is directly linked to the compound's lipophilicity.
Gloving: Use double-layered nitrile gloves (minimum 0.11 mm thickness). Why? Nitrile provides superior resistance to the organic solvents (e.g., DMSO, Methanol) typically used to solubilize N-acyl tyrosines, preventing the solvent from acting as a transdermal carrier for the compound.
Engineering Controls: Handle all dry powders within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of 80–100 fpm. Why? The dry powder is light and easily aerosolized; inhalation of surfactant dust can cause severe mucosal irritation.
Waste Segregation & Compatibility Data
Proper segregation prevents dangerous exothermic reactions in waste carboys and ensures compliance with EPA/local environmental regulations.
Compound dissolved in DMSO, Methanol, Ethanol, or Aqueous buffers
10L HDPE Jerrican with a vented cap
Halogenated solvents, strong acids/bases
Halogenated Liquid
Compound dissolved in Dichloromethane (DCM) or Chloroform
10L HDPE Jerrican with a vented cap
Alkali metals, strong bases, aluminum
Step-by-Step Disposal Protocols
Every protocol below is designed as a self-validating system , ensuring that the operator can physically verify the success and safety of the procedure before moving to the next step.
Protocol A: Liquid Waste Routing
Solvent Identification: Determine the primary solvent used to dissolve the N-Dec-2-enoyl-L-tyrosine. If the mixture contains even 1% halogenated solvent (e.g., Chloroform), the entire volume must be routed to Halogenated Waste.
Transfer: Using a closed-system funnel, slowly pour the liquid waste into the designated HDPE carboy.
Self-Validation Check: Before sealing the waste container, visually inspect the solution for phase separation, bubbling, or exothermic heat generation (feel the outside of the carboy with a gloved hand). A stable, single-phase solution at room temperature confirms chemical compatibility.
Labeling & Storage: Cap the container with a vented lid to prevent pressure buildup. Update the hazardous waste log immediately, explicitly listing "N-Dec-2-enoyl-L-tyrosine (Surfactant/Organic)" to inform the incineration facility.
Protocol B: Solid Spill Decontamination
Containment: Evacuate non-essential personnel. Do not sweep dry powder, as mechanical agitation will aerosolize the biosurfactant.
Absorption: Lightly dampen a chemical absorbent pad with 70% Ethanol or Isopropanol. Gently place the pad over the powder to trap it.
Recovery: Scoop the dampened pad and trapped powder using a non-sparking static-free spatula into a solid hazardous waste bag.
Surface Decontamination: Wash the affected benchtop with a 5% sodium hypochlorite solution, followed by a thorough rinse with deionized water.
Self-Validation Check: Wipe the decontaminated surface with a clean, damp tissue and observe for any residual foaming or slickness. The absence of suds confirms the complete removal of the amphiphilic residue.
Mechanistic Disposal Workflow
The following decision tree illustrates the logical routing for all waste streams associated with this compound.
Fig 1: Decision tree for N-Dec-2-enoyl-L-tyrosine waste segregation and disposal routing.
References
EvitaChem. "2,13-Dibutyltetradecanedioic acid (EVT-14347294) | 538373-98-7" (Contains catalog data for N-Dec-2-enoyl-L-tyrosine, CAS 825637-82-9). EvitaChem.[1]
"Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants." Heinrich-Heine-Universität Düsseldorf.
"The Bacteroidales produce an N-acylated derivative of glycine with both cholesterol-solubilising and hemolytic activity." National Institutes of Health (NIH).[2]
Personal protective equipment for handling N-Dec-2-enoyl-L-tyrosine
As a Senior Application Scientist, I understand that handling novel synthetic biochemicals requires more than just reading a standard Safety Data Sheet (SDS); it requires a deep understanding of the molecule's physicoche...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling novel synthetic biochemicals requires more than just reading a standard Safety Data Sheet (SDS); it requires a deep understanding of the molecule's physicochemical behavior. N-Dec-2-enoyl-L-tyrosine is a highly specialized N-acyl-L-tyrosine derivative utilized primarily in advanced biochemical research to probe fatty acid-amine conjugate metabolism and enzymatic pathways[1].
Because this compound bridges the structural characteristics of an amino acid and a lipophilic fatty acid, it presents unique handling challenges. This guide provides the definitive operational and disposal protocols for N-Dec-2-enoyl-L-tyrosine, ensuring both laboratory safety and experimental integrity.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-Dec-2-enoyl-L-tyrosine features a lipophilic dec-2-enoyl chain attached to an L-tyrosine backbone.
Table 1: Quantitative Physicochemical Data
Property
Value
Scientific Implication
CAS Number
825637-82-9
Unique identifier for safety tracking.
Molecular Formula
C19H27NO4
Indicates a highly carbon-rich, lipophilic structure.
Molecular Weight
333.4 g/mol
Small molecule; easily aerosolized if statically charged.
Appearance
Solid powder
Prone to dust generation during weighing.
| Solvent Compatibility | DMSO, Methanol | Requires organic solvents; incompatible with aqueous buffers for initial stock creation. |
The Causality of Hazard:
While standard L-tyrosine is generally benign, the addition of the N-acyl linkage and the lipophilic tail drastically alters its biological interaction. The lipid tail enhances the molecule's ability to permeate cellular lipid bilayers, increasing the risk of dermal absorption. Furthermore, because it is a synthetic analog, its enzymatic degradation pathways in human tissue (e.g., via N-acyl amino acid dehydratase) are not fully characterized[2]. Therefore, it must be treated as a hazardous chemical irritant capable of causing severe ocular and respiratory distress[3].
Personal Protective Equipment (PPE) Matrix
Your first line of defense is a properly selected PPE ensemble. Do not default to generic lab gear; use the matrix below, which is engineered specifically for lipophilic synthetic amino acids.
Table 2: PPE Requirements and Scientific Rationale
PPE Category
Specification
Causality (Why this is required)
Hand Protection
Nitrile gloves (min. 0.11 mm thickness)
Nitrile provides superior resistance to DMSO and methanol (used for dissolution) compared to latex, preventing solvent-mediated dermal transport of the compound.
Eye Protection
Chemical safety goggles (ANSI Z87.1)
Protects against micro-dust aerosolization. Lipophilic powders can cause severe, prolonged ocular irritation if they contact the tear film.
Body Protection
Flame-retardant lab coat, closed-toe shoes
Provides a physical barrier against accidental spills during reconstitution with volatile or flammable organic solvents.
| Respiratory | NIOSH-approved N95/P100 mask | Mandatory if weighing outside a fume hood. Mitigates the inhalation risk of fine synthetic powders, which can trigger respiratory tract inflammation. |
Operational Handling Workflow
To maintain the structural integrity of N-Dec-2-enoyl-L-tyrosine while ensuring operator safety, follow this validated step-by-step methodology.
Step 1: Environmental Preparation
Conduct all open-container work inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to ensure inward directional airflow.
Clear the workspace of incompatible materials, particularly strong oxidizing agents.
Step 2: Precision Weighing
Don all required PPE (Table 2).
Use an anti-static weighing boat and a grounded micro-spatula. Expert Insight: Lipophilic powders frequently carry static charges that cause them to repel from standard plastic surfaces, leading to dangerous aerosolization and inaccurate mass readings.
Step 3: Reconstitution and Homogenization
Transfer the weighed powder to a sterile, chemically resistant glass or polypropylene vial.
Slowly add your organic solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (e.g., 10 mM).
Vortex gently or sonicate in a room-temperature water bath until the solution is completely clear. Do not heat the solution, as thermal stress may degrade the dec-2-enoyl chain.
Step 4: Aliquoting and Storage
Divide the stock solution into single-use microcentrifuge tubes. Expert Insight: Repeated freeze-thaw cycles cause lipophilic compounds to precipitate out of DMSO, leading to concentration errors in subsequent assays.
Seal tightly and store at -20°C in a desiccator to prevent moisture ingress.
Workflow & Spill Response Visualization
The following diagram outlines the logical progression of handling, including critical decision points for spill response and end-of-life disposal.
Figure 1: Operational workflow for the safe handling, spill response, and disposal of the compound.
Logistical Disposal Plan
Synthetic amino acid derivatives must never be disposed of in standard laboratory drains or municipal trash[3]. Implement the following protocol to maintain regulatory compliance.
Accidental Spill Response:
Isolate: Evacuate the immediate vicinity if a large volume of the dry powder is aerosolized.
Contain: Cover the spill with a damp, solvent-compatible absorbent cloth to prevent dust generation. Never dry-sweep a synthetic amino acid powder.
Clean: Wipe the area working from the outside in. Place all contaminated materials (cloths, gloves, broken glass) into a designated hazardous waste bag.
Routine Waste Disposal:
Solid Waste: Place empty original compound vials, contaminated weighing paper, and pipette tips into a clearly labeled "Hazardous Solid Waste - Synthetic Amino Acid" container.
Liquid Waste: Collect unused stock solutions and experimental wash buffers containing the compound in a sealed, compatible liquid waste carboy. Crucial: Do not mix DMSO-based waste with acidic waste streams unless explicitly verified by your EHS department, as unpredictable exothermic reactions can occur.
Institutional Handoff: Transfer all sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
References
National Institutes of Health (NIH). "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids". PubMed Central (PMC). URL: [Link]